Clebopride (Maleate)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H28ClN3O6 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BCVIWCRZYPHHMQ-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Clebopride Malate: A Deep Dive into its Antidopaminergic Mechanism of Action
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Clebopride (B1669163) malate (B86768), a substituted benzamide, is a potent gastroprokinetic and antiemetic agent. Its therapeutic efficacy is primarily attributed to its robust and selective antagonism of dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive analysis of the core mechanism of action of clebopride malate, with a particular focus on its interaction with dopamine receptors. This document synthesizes quantitative binding affinity data, details key experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for the scientific community.
Quantitative Analysis of Receptor Binding Profile
Clebopride malate exhibits a high affinity and selectivity for the dopamine D2 receptor. Its binding profile has been characterized across various receptor subtypes, revealing a significantly greater affinity for D2 receptors compared to other dopamine receptor subtypes and other neuroreceptors. The following table summarizes the in-vitro binding affinities of clebopride.
| Receptor Subtype | Binding Affinity (Ki) | Tissue/System |
| Dopamine Receptors | ||
| D2 | 3.5 nM[1][2][3] | Bovine brain membranes |
| D1 | >10,000 nM[3] | Bovine brain membrane |
| D3 | Intermediate Affinity (qualitative)[4][5] | Recombinant cell lines |
| D4 | High Affinity (qualitative)[4][5] | Recombinant cell lines |
| Adrenergic Receptors | ||
| α2 | 780 nM[1][2] | Bovine brain membranes |
| α1 | No significant affinity[6][7] | Bovine brain membrane |
| Serotonin Receptors | ||
| 5-HT4 | Partial Agonist (Ki not consistently reported)[8] | Human atrium, gut |
| 5-HT2 | Lower Affinity (qualitative)[7] | Bovine brain membrane |
| 5-HT3 | Antagonistic activity suggested[9] | - |
Core Mechanism: Dopamine D2 Receptor Antagonism
The principal mechanism of action of clebopride is its potent blockade of dopamine D2 receptors.[10] Dopamine, by activating D2 receptors in the gastrointestinal tract, exerts an inhibitory effect on motility.[10] Clebopride competitively binds to these receptors, thereby antagonizing the inhibitory effects of dopamine and leading to enhanced gastrointestinal motility and accelerated gastric emptying.[10][11]
Furthermore, the antiemetic properties of clebopride are mediated by its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata in the brain.[10]
Signaling Pathway of D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Activation of D2 receptors by dopamine initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] By blocking dopamine's access to the D2 receptor, clebopride prevents this inhibitory signaling, thereby maintaining or increasing intracellular cAMP levels.
Experimental Protocols
The characterization of clebopride's interaction with dopamine receptors involves various in-vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of clebopride for dopamine receptors.
Objective: To quantify the affinity of clebopride for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the target receptor (e.g., bovine brain membranes, HEK293 cells transfected with the human D2 receptor).[5][12]
-
Radioligand: A specific radiolabeled ligand for the D2 receptor, such as [3H]spiperone.[13][14][15]
-
Unlabeled Ligand for Non-specific Binding: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or (+)-butaclamol) to determine non-specific binding.[12][15][16]
-
Test Compound: Clebopride malate at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl2, CaCl2), pH 7.4.[15][16]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][17]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.[4][5]
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]spiperone) and varying concentrations of clebopride. A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist to determine non-specific binding.[13][14]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are then washed with cold assay buffer to remove unbound radioligand.[15][17]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4][15]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of clebopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][4][5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Clebopride: A Technical Guide to its Pharmacological Profile and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clebopride (B1669163) is a substituted benzamide (B126) drug recognized for its potent gastroprokinetic and antiemetic properties, making it a valuable agent in the treatment of functional gastrointestinal disorders.[1][2][3] Chemically similar to metoclopramide, clebopride's therapeutic efficacy is rooted in a distinct and dual mechanism of action, primarily involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][2][4] This guide provides a comprehensive technical overview of clebopride's pharmacological profile, detailing its receptor binding affinities, mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action
Clebopride exerts its therapeutic effects through two primary molecular pathways:
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts on D2 receptors to inhibit motility.[2] Clebopride competitively blocks these D2 receptors, which disinhibits cholinergic neurons in the myenteric plexus.[2] This action increases the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter, leading to enhanced gastrointestinal smooth muscle contraction, accelerated gastric emptying, and improved peristalsis.[1][2] Furthermore, its antiemetic effect is mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata, which suppresses nausea and vomiting signals.[1][2][4]
-
Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors located on enteric neurons.[1][2] Activation of these receptors further stimulates the release of acetylcholine, complementing the effects of D2 receptor antagonism and contributing to a more robust prokinetic activity.[1][2]
Pharmacological Data: Receptor Binding Affinity
The binding affinity of clebopride for various neuroreceptors has been quantified through in-vitro radioligand displacement assays. The data highlights a high and selective affinity for the dopamine D2 receptor.
| Receptor Subtype | Binding Affinity (Ki / IC50) | Qualitative Affinity | Tissue/System Source | Reference(s) |
| Dopamine Receptors | ||||
| D2 | Ki: 3.5 nM | High | Bovine brain membranes | [5][6] |
| D1 | Not Reported | Poor / Low | Bovine brain membrane | [5][7] |
| Serotonin Receptors | ||||
| 5-HT4 | Not Reported | Partial Agonist | Human atrium, gut | [1][5] |
| 5-HT2 | Not Reported | Lower Affinity | Bovine brain membrane | [7][8] |
| Adrenergic Receptors | ||||
| α2 | Ki: 780 nM | Lower Affinity | Bovine brain membranes | [6] |
| α1 | Not Reported | No Affinity | Bovine brain membrane | [5][7] |
| Functional Assays | ||||
| Gastric Contraction | IC50: 0.43 μM | Potent Inhibition (ETS-induced) | Guinea pig stomach strips | [6] |
Signaling Pathways and Visualizations
The dual mechanism of clebopride converges on the enhancement of cholinergic transmission within the enteric nervous system.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a generalized method for determining the binding affinity (Ki) of clebopride for the D2 receptor using competitive displacement of a radiolabeled ligand.
Objective: To determine the concentration of clebopride that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibitory constant (Ki).
Materials:
-
Receptor Source: Membrane preparations from tissues with high receptor density (e.g., bovine or canine brain striatum) or recombinant cell lines expressing the D2 receptor.[5]
-
Radioligand: A high-affinity D2 receptor radioligand (e.g., [³H]-spiperone).
-
Test Compound: Clebopride at various concentrations.
-
Non-specific Binding Control: A high concentration of a saturating, unlabeled D2 antagonist (e.g., haloperidol).[5]
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer.[9]
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[9]
-
Wash and resuspend the membrane pellet in the final assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).[9]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of clebopride.
-
For total binding wells, add assay buffer instead of clebopride.
-
For non-specific binding wells, add the saturating unlabeled antagonist.[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[9]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[5]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the clebopride concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
-
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Clebopride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Clebopride as a Serotonin 5-HT4 Receptor Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clebopride (B1669163), a substituted benzamide, is a gastroprokinetic agent with a dual mechanism of action involving dopamine (B1211576) D2 receptor antagonism and partial agonism at the serotonin (B10506) 5-HT4 receptor.[1][2] This technical guide provides an in-depth exploration of clebopride's interaction with the 5-HT4 receptor, consolidating available data on its binding and functional activity. While specific quantitative binding affinity values for clebopride at the 5-HT4 receptor are not widely available in public literature, functional studies consistently characterize it as a partial agonist.[1] This document outlines detailed experimental protocols for radioligand binding and cAMP accumulation assays to facilitate further research into its nuanced pharmacology. Additionally, key signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of its molecular interactions.
Introduction
Clebopride's therapeutic efficacy in gastrointestinal motility disorders stems from its synergistic actions on both dopaminergic and serotonergic pathways.[2] While its potent antagonism of D2 receptors is well-documented, its activity at the 5-HT4 receptor plays a significant role in its prokinetic effects by promoting the release of acetylcholine (B1216132) and stimulating gastrointestinal smooth muscle contractions.[2] Understanding the specifics of its interaction with the 5-HT4 receptor is crucial for optimizing its therapeutic use and for the development of novel compounds with improved selectivity and efficacy.
Quantitative Data on Clebopride's 5-HT4 Receptor Activity
Quantitative data on the binding affinity (Ki) and functional efficacy (EC50, Emax) of clebopride at the 5-HT4 receptor is limited in publicly accessible literature.[1] However, qualitative and semi-quantitative descriptions from various studies provide valuable insights into its pharmacological profile.
Table 1: Binding Affinity and Selectivity of Clebopride
| Parameter | Receptor | Value/Observation | Source(s) |
| Binding Affinity (Ki) | 5-HT4 Receptor | Ligand binding studies have demonstrated that clebopride binds to 5-HT4 serotonin receptors, but specific Ki values are not readily available. | [1] |
| Binding Affinity (Ki) | D2-Dopamine Receptor | ~2 nM | [1] |
| Receptor Selectivity | D2 vs. 5-HT4 | Potent antagonist at D2 receptors. | [1] |
Table 2: Functional Activity of Clebopride at the 5-HT4 Receptor
| Parameter | Observation | Source(s) |
| Functional Activity | Acts as a partial agonist at the human cardiac 5-HT4 receptor. In human atrial preparations, it can exhibit both agonist and antagonist properties. | [1][3][4] |
| Intrinsic Activity | Characterized as a partial agonist, indicating its maximal effect (Emax) is lower than that of a full agonist like serotonin. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of ligands like clebopride with the 5-HT4 receptor.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as clebopride, for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.[1]
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).[1]
-
Radioligand: [³H]-GR113808, a high-affinity 5-HT4 receptor antagonist.[1]
-
Test Compound: Clebopride.[1]
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter. [1]
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).[1]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), [³H]-GR113808 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and varying concentrations of clebopride.[1] Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled antagonist).
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
c. Data Analysis:
-
Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the clebopride concentration.
-
Determine the IC50 value (the concentration of clebopride that inhibits 50% of the specific binding of the radioligand).[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Assay: cAMP Accumulation
This protocol measures the functional activity of clebopride as a 5-HT4 receptor partial agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the 5-HT4 signaling pathway.[1]
a. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).[1]
-
Cell Culture Medium. [1]
-
Test Compound: Clebopride.[1]
-
Reference Agonist: Serotonin (5-HT).[1]
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.[1]
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[1]
-
Lysis Buffer. [1]
b. Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 96-well plates and grow to a suitable confluency.[1]
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.[1]
-
Compound Addition (Agonist Mode): Add varying concentrations of clebopride to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.[1]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.[1]
c. Data Analysis (Agonist Mode):
-
Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve.[1]
-
Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.[1]
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling
Activation of the 5-HT4 receptor by a partial agonist like clebopride primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent production of intracellular cAMP.
Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT4 receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of clebopride for the 5-HT4 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the process for assessing the functional partial agonism of clebopride at the 5-HT4 receptor.
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion
Clebopride's pharmacological profile is characterized by a dual action on dopamine D2 and serotonin 5-HT4 receptors. Its partial agonism at the 5-HT4 receptor is a key contributor to its prokinetic effects. While a precise quantitative understanding of its binding affinity remains an area for further investigation, the available data and the experimental protocols outlined in this guide provide a solid foundation for future research. Elucidating the specific binding kinetics and functional efficacy of clebopride at the 5-HT4 receptor will be instrumental in the development of more targeted and effective therapies for gastrointestinal motility disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Structural Characterization of Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with significant gastroprokinetic and antiemetic properties. The guide details a plausible chemical synthesis pathway, outlines methodologies for its complete structural characterization, and summarizes its key physicochemical and pharmacological properties. Visual diagrams are provided to illustrate the synthetic workflow and the compound's primary signaling pathways.
Chemical Synthesis of Clebopride Malate
Clebopride, chemically known as 4-amino-5-chloro-2-methoxy-N-(1-benzylpiperidin-4-yl)benzamide, is a derivative of benzamide.[1] Its synthesis can be conceptualized as a multi-step process involving the formation of key intermediates followed by an amide coupling reaction and final salt formation with malic acid. The compound is often supplied as the malate salt to enhance its aqueous solubility and suitability for oral dosage forms.[2]
The proposed synthetic workflow is illustrated below.
Caption: Proposed synthetic workflow for Clebopride Malate.
Experimental Protocols
Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoyl chloride (Intermediate 1)
-
To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for 2-3 hours until the reaction is complete, monitored by thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling to form Clebopride (Free Base)
-
Dissolve 4-amino-1-benzylpiperidine (Intermediate 2) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, along with a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
-
Add the previously synthesized 4-amino-5-chloro-2-methoxybenzoyl chloride solution dropwise to the mixture at a low temperature (0-5°C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Upon completion, wash the reaction mixture with water and an aqueous bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure Clebopride free base.
Step 3: Formation of Clebopride Malate Salt
-
Dissolve the purified Clebopride free base in a suitable solvent, such as ethanol (B145695) or methanol.
-
In a separate flask, dissolve an equimolar amount of L-malic acid in the same solvent.
-
Add the malic acid solution to the Clebopride solution with stirring.
-
The Clebopride Malate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final Clebopride Malate powder.
Structural Characterization
The definitive structure of the synthesized clebopride malate is confirmed through a combination of physicochemical and spectroscopic methods. The European Pharmacopoeia provides standard identification tests for the compound.[3]
Physicochemical and Spectroscopic Data
The key quantitative data for clebopride malate are summarized in the tables below.
Table 1: Physicochemical Properties of Clebopride Malate
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₀H₂₄ClN₃O₂ · C₄H₆O₅ | [4][5] |
| Molecular Weight | 507.96 g/mol | [4][5][6] |
| Appearance | White or almost white, crystalline powder | [3] |
| Melting Point | ~164 °C (with decomposition) | [3] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol; practically insoluble in methylene (B1212753) chloride. |[3][5] |
Table 2: Spectroscopic and Chromatographic Data for Clebopride Malate
| Technique | Parameter | Value | References |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorption Maxima (λmax) in water | 270 nm and 307 nm | [3] |
| HPLC (for quantification) | Column | Nucleosil C18 (25 cm x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Ammonium formate (B1220265) buffer (10mM, pH 5.5) : Acetonitrile : Methanol (10:80:10 v/v/v) | [7] | |
| Flow Rate | 0.6 mL/min | [7] |
| | Detection Wavelength | 283 nm |[7] |
Characterization Methodologies
Infrared (IR) Absorption Spectrophotometry
-
Protocol: Prepare a disc by dispersing a small amount of the clebopride malate sample in potassium bromide (KBr).[3] Place the disc in an IR spectrophotometer and record the spectrum, typically between 4000 and 400 cm⁻¹. The resulting spectrum should be compared with that of a Clebopride Malate reference standard (CRS) to confirm identity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the molecular structure of both the clebopride and malate moieties.
Mass Spectrometry (MS)
-
Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or field desorption techniques.[8] Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the protonated clebopride molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
X-ray Crystallography
-
Protocol: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[9]
-
Crystal Growth: Grow a single crystal of clebopride malate of sufficient size and quality (typically >0.1 mm) from a suitable solvent system.[9]
-
Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.[9]
-
Structure Solution and Refinement: Measure the angles and intensities of the diffracted beams. This data is used to calculate a three-dimensional map of electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined.[9]
-
Mechanism of Action
Clebopride malate's therapeutic effects as a gastroprokinetic and antiemetic agent are derived from a dual mechanism of action primarily involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[10][11]
-
Dopamine D2 Receptor Antagonism : Dopamine exerts an inhibitory effect on gastrointestinal motility via D2 receptors.[11][12] Clebopride competitively blocks these receptors in the gastrointestinal tract, which mitigates this inhibition and leads to an increased release of acetylcholine (B1216132) (ACh), enhancing smooth muscle contraction and gastric emptying.[11] Its antiemetic effect is due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[10]
-
Serotonin 5-HT4 Receptor Agonism : Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine.[11] Clebopride acts as a partial agonist at these receptors, further contributing to its prokinetic activity.[12][13]
Caption: Dual signaling pathways of Clebopride.
Pharmacological Data
The binding affinity and functional potency of clebopride have been quantified in various studies.
Table 3: Receptor Binding and Functional Activity of Clebopride
| Receptor | Assay Type | Value | References |
|---|---|---|---|
| Dopamine D2 | Binding Affinity (Ki) | 3.5 nM | [14][15] |
| α2 Adrenergic | Binding Affinity (Ki) | 780 nM | [14][15] |
| Gastric Strip Contraction | Functional Inhibition (IC₅₀) | 0.43 µM |[14][15] |
References
- 1. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. newdruginfo.com [newdruginfo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 57645-91-7 CAS MSDS (CLEBOPRIDE MALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Clebopride hydrogen malate | C24H30ClN3O7 | CID 42503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of clebopride in vitro. Mass spectrometry and identification of products of amide hydrolysis and N-debenzylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
In Vitro Prokinetic Properties of Clebopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro prokinetic properties of clebopride (B1669163), a substituted benzamide (B126) with established antiemetic and gastrointestinal motility-enhancing effects. This document synthesizes key data on its receptor binding affinities, details the experimental protocols used to elucidate its mechanisms of action, and visualizes the associated signaling pathways.
Core Mechanism of Action
Clebopride's prokinetic effects are primarily mediated through a dual mechanism involving antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors within the gastrointestinal tract.[1][2] Blockade of inhibitory D2 receptors on cholinergic neurons and agonistic activity at 5-HT4 receptors both lead to an enhanced release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.[1][2]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of clebopride for its primary targets and other neuroreceptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki/Kd) | Qualitative Affinity | Tissue/System |
| Dopamine Receptors | |||
| D2 | 3.5 nM (Ki)[3], ~2 nM (Ki)[4] | High | Bovine brain membranes[3][5] |
| D1 | No significant interaction | Poor/Low | Bovine brain membrane[6] |
| Serotonin Receptors | |||
| 5-HT4 | Not explicitly quantified | Partial Agonist | Human cardiac tissue[4], Gut[7] |
| 5-HT2 | Lower Affinity | Lower Affinity | Bovine brain membrane[8] |
| Adrenergic Receptors | |||
| α2 | 780 nM (Ki)[3] | Lower Affinity | Bovine brain membranes[3] |
| α1 | No Affinity | No Affinity | Bovine brain membrane[6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of clebopride for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Homogenates from tissues rich in D2 receptors, such as bovine brain membranes or canine striatum, are prepared and centrifuged to isolate the membrane fraction containing the receptors.[5] The final pellet is resuspended in an appropriate assay buffer.[5]
-
Assay Components:
-
Incubation: The membrane preparation, radioligand, and varying concentrations of clebopride are incubated together to allow for competitive binding to reach equilibrium.[5]
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of clebopride that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath for Gastrointestinal Contractility
This experiment assesses the functional effect of clebopride on the contractility of isolated gastrointestinal tissue segments.
-
Tissue Preparation: A segment of gastrointestinal tissue, such as a strip from the guinea pig stomach, is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[2]
-
Tension Measurement: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.[2]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.[2]
-
Drug Administration: Clebopride is added to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.[2] The amplitude and frequency of contractions are measured before and after drug addition.[2]
-
Data Analysis: The contractile response is typically expressed as a percentage of the baseline or a maximal response to a standard agonist like acetylcholine.[2] An EC50 value (the concentration of clebopride that produces 50% of the maximal response) can be calculated from the dose-response curve.[2]
Acetylcholine Release Assay
This protocol measures the effect of clebopride on the release of acetylcholine from cholinergic nerve terminals in gastrointestinal tissue.
-
Tissue Preparation: Strips of guinea pig stomach are incubated in a physiological solution.[8]
-
Stimulation: The tissue is subjected to electrical transmural stimulation to evoke the release of acetylcholine from enteric neurons.[8]
-
Sample Collection: The incubation medium is collected before and after stimulation in the presence and absence of clebopride.
-
Acetylcholine Quantification: The concentration of acetylcholine in the collected samples is determined using a commercially available acetylcholine assay kit. These kits typically involve the enzymatic hydrolysis of acetylcholine to choline, which is then oxidized to produce a detectable colorimetric or fluorescent signal.[9][10]
-
Data Analysis: The amount of acetylcholine released is calculated and compared between the different experimental conditions to determine the effect of clebopride.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholine Assay Kit, MAK435, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) is a substituted benzamide (B126) with established prokinetic and antiemetic properties, utilized in the management of various gastrointestinal (GI) motility disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the primary research on clebopride, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its pharmacological profile.
Mechanism of Action
Clebopride's therapeutic efficacy is primarily attributed to its dual mechanism of action: dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) 5-HT4 receptor agonism.[1][2][3]
Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the GI tract, reducing motility.[1][4] Clebopride is a potent antagonist of D2 receptors.[5] By blocking these receptors, it mitigates the inhibitory effects of dopamine, leading to an increased release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter that promotes smooth muscle contraction and accelerates gastric emptying.[2][3] This action also contributes to its antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][3]
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine.[1][2] Clebopride acts as a partial agonist at these receptors, further enhancing cholinergic transmission and contributing to its prokinetic effects.[1][6] This synergistic action provides a robust stimulation of GI motility.[1][2]
Signaling Pathways
The interaction of clebopride with D2 and 5-HT4 receptors initiates distinct intracellular signaling cascades.
-
D2 Receptor Antagonism: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o family of G proteins.[7] Dopamine binding normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).[7] By blocking dopamine, clebopride prevents this inhibition, thereby maintaining or increasing cAMP levels.[7]
-
5-HT4 Receptor Agonism: The 5-HT4 receptor is coupled to the Gs alpha subunit of the G-protein complex.[6] Agonism by clebopride activates adenylyl cyclase, leading to an increase in intracellular cAMP.[6]
Quantitative Data
Receptor Binding Affinity
The following table summarizes the binding affinities of clebopride for various receptors.
| Receptor | Parameter | Value (nM) | Species/Tissue | Reference |
| Dopamine D2 | Ki | 3.5 | Bovine brain membranes | [8] |
| α2-adrenergic | Ki | 780 | Bovine brain membranes | [8] |
| 5-HT2 | Ki | Lower Affinity (Not Quantified) | Bovine brain membranes | [7] |
Preclinical Efficacy
Studies in animal models have demonstrated the prokinetic effects of clebopride.
| Animal Model | Parameter | Dose Range | Effect | Reference |
| Rat | Gastric emptying of semi-solid food | 0.3-10 mg/kg i.p. | Potent increase in gastric emptying | [9] |
| Rat | Stress-induced inhibition of stomach emptying | Not specified | Total reversal of inhibition | [9] |
| Guinea Pig | Stomach strip contraction (in vitro) | 10⁻⁸ M to 10⁻⁵ M | Enhanced electrically stimulated contraction | [10] |
Clinical Efficacy
Clinical trials have evaluated the efficacy of clebopride in patients with functional dyspepsia and delayed gastric emptying.
| Study Design | Patient Population | Intervention | Primary Outcome | Result | Reference |
| Double-blind, placebo-controlled | 76 patients with dyspepsia and delayed gastric emptying | Clebopride (0.5 mg TID) vs. Placebo | Reduction of symptoms and improved radiological findings | Clebopride significantly more effective than placebo (P ≤ 0.001) | [11] |
| Double-blind, randomized | 48 outpatients with functional dyspepsia | Clebopride (0.5 mg TID) vs. Cisapride (B12094) (10 mg TID) | Reduction in dyspeptic symptoms | Both drugs showed significant reduction in symptoms | [12] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized method for determining the binding affinity of a compound like clebopride to the D2 receptor.[7][13][14][15][16]
-
Membrane Preparation:
-
Homogenize tissue (e.g., bovine brain striatum) in a cold lysis buffer.[17]
-
Centrifuge the homogenate at low speed to remove large debris.[17]
-
Centrifuge the supernatant at high speed to pellet the membranes.[17]
-
Wash the pellet and resuspend it in a buffer containing a cryoprotectant for storage at -80°C.[17]
-
Determine the protein concentration of the membrane preparation.[17]
-
-
Binding Assay (Competitive Inhibition):
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (clebopride).[13][17]
-
Incubate at a specific temperature for a set time to reach equilibrium.[17]
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.[13][17]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[17]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.
-
Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)
This is a common preclinical method to assess the prokinetic effects of a drug in rodents.[18]
-
Animal Preparation:
-
Fast the animals (e.g., rats or mice) overnight with free access to water.
-
Divide the animals into treatment groups (vehicle control, positive control like metoclopramide, and different doses of clebopride).
-
-
Drug Administration:
-
Administer the test compounds (e.g., clebopride) and controls via the desired route (e.g., intraperitoneal or oral).
-
-
Charcoal Meal Administration:
-
After a specific time following drug administration, orally administer a charcoal meal (a non-absorbable marker, typically 10% charcoal in 5% gum acacia).
-
-
Transit Measurement:
-
After a set period (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the mean transit percentages between the different treatment groups using appropriate statistical tests.
-
Conclusion
The primary research on clebopride robustly supports its efficacy as a gastroprokinetic agent for the treatment of GI motility disorders. Its dual mechanism of action, involving both dopamine D2 receptor antagonism and 5-HT4 receptor agonism, provides a strong pharmacological basis for its therapeutic effects. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical utility. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced pharmacology of clebopride and the development of new therapies for gastrointestinal disorders.
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. What is Clebopride Malate used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. karger.com [karger.com]
- 10. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind comparison of clebopride and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety of cisapride and clebopride in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
Clebopride Malate: A Technical Guide to its Effects on the Chemoreceptor Trigger Zone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with potent antiemetic and prokinetic properties. Its therapeutic efficacy in managing nausea and vomiting is primarily attributed to its pharmacological actions within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This technical guide provides an in-depth analysis of clebopride malate's mechanism of action at the CTZ, focusing on its interactions with key neurotransmitter receptors. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of gastroenterology and neuropharmacology.
Introduction
The chemoreceptor trigger zone (CTZ), located in the area postrema of the fourth ventricle, is a critical neurological nexus for the detection of emetic stimuli in the blood and cerebrospinal fluid. It lacks a tight blood-brain barrier, allowing it to be readily accessed by circulating xenobiotics and endogenous substances. The CTZ is rich in various neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and 5-HT4 receptors, which play pivotal roles in the emetic reflex. Clebopride malate's antiemetic effects are principally mediated through its potent antagonism of dopamine D2 receptors within this region. Additionally, its partial agonism at serotonin 5-HT4 receptors contributes to its prokinetic effects, which can indirectly influence nausea and vomiting.[1][2]
Pharmacodynamics at the Chemoreceptor Trigger Zone
Clebopride malate's primary mechanism of antiemetic action is the blockade of dopamine D2 receptors in the CTZ.[1] Dopamine, an emetogenic neurotransmitter, normally activates these Gi/o-coupled receptors, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent neuronal signaling that promotes emesis. By antagonizing these receptors, clebopride prevents the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in cAMP levels and a reduction in the emetic signal transmission to the vomiting center.
Furthermore, clebopride exhibits partial agonist activity at serotonin 5-HT4 receptors.[2] These Gs-coupled receptors, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. This action is more prominently associated with clebopride's prokinetic effects in the gastrointestinal tract but may also have modulatory effects on neuronal activity within the central nervous system, including the CTZ. While some related benzamides exhibit 5-HT3 receptor antagonism, extensive research has not demonstrated a significant interaction of clebopride with 5-HT3 receptors, suggesting this is not a primary component of its antiemetic profile.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for clebopride malate's interaction with key receptors implicated in the chemoreceptor trigger zone.
| Receptor | Parameter | Value | Species/Tissue | Reference |
| Dopamine D2 | K_i_ | ~2 nM | Bovine Brain Membrane | [3] |
| Serotonin 5-HT4 | K_i_ | Not readily available in public literature | - | [2] |
| Serotonin 5-HT3 | K_i_ / IC_50_ | No significant binding reported | - | [3][4] |
Table 1: Binding Affinity of Clebopride Malate
| Receptor | Parameter | Value | Assay Type | Reference |
| Serotonin 5-HT4 | EC_50_ | Data not consistently reported; acts as a partial agonist | cAMP Accumulation Assay | [2] |
| Dopamine D2 | IC_50_ | Data variable depending on experimental conditions | Functional Antagonism Assay | [1] |
Table 2: Functional Activity of Clebopride Malate
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity (K_i_)
This protocol outlines a competitive binding assay to determine the affinity of clebopride for the dopamine D2 receptor.
a. Materials:
-
Membrane Preparation: Homogenates from bovine brain striatum or a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test Compound: Clebopride malate.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., haloperidol (B65202) or sulpiride).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
b. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of clebopride malate. Total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. The IC₅₀ value is determined using non-linear regression. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1][5][6]
Functional cAMP Accumulation Assay for 5-HT4 Receptor Agonism (EC_50_)
This protocol measures the ability of clebopride to stimulate cAMP production through the 5-HT4 receptor.
a. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Test Compound: Clebopride malate.
-
Reference Agonist: Serotonin (5-HT).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and Lysis Buffer.
b. Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate and culture to an appropriate confluency.
-
Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in serum-free medium for approximately 15-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of clebopride malate to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve. Determine the EC₅₀ (effective concentration for 50% of maximal response) and the E_max_ (maximal effect) relative to the reference agonist.[2][7][8]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by clebopride malate in the chemoreceptor trigger zone.
Caption: D2 Receptor Antagonism by Clebopride in the CTZ.
Caption: 5-HT4 Receptor Partial Agonism by Clebopride.
Caption: Workflow for Clebopride Receptor Profiling.
Conclusion
Clebopride malate exerts its primary antiemetic effect through the potent and selective antagonism of dopamine D2 receptors within the chemoreceptor trigger zone. This action effectively mitigates the pro-emetic signaling cascade initiated by dopamine. While its partial agonism at 5-HT4 receptors is more directly linked to its prokinetic properties, the resulting increase in intracellular cAMP may also contribute to the modulation of neuronal activity within the CTZ. The lack of significant affinity for 5-HT3 receptors distinguishes it from some other benzamide derivatives. A thorough understanding of these molecular interactions, supported by the quantitative data and experimental frameworks presented, is essential for the continued development and targeted application of clebopride and novel antiemetic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Antiemetic Effects of Clebopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) is a substituted benzamide (B126) that has demonstrated both prokinetic and antiemetic properties, making it a subject of interest in the management of various gastrointestinal disorders.[1] Its therapeutic efficacy is primarily attributed to a dual mechanism of action involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[2][3] This technical guide provides a comprehensive overview of the initial studies that characterized the antiemetic effects of clebopride, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
Pharmacological Profile: Quantitative Data
The following tables summarize the core quantitative data from initial preclinical and clinical investigations into clebopride's antiemetic-related pharmacology.
Table 1: Receptor Binding Affinity of Clebopride
| Receptor Subtype | Binding Affinity (Kᵢ/Kₐ) | Tissue/System |
| Dopamine D₂ | 1.5 nM (Kₐ) | Canine brain striatum[4] |
| 3.5 nM (Kᵢ) | Bovine brain membranes[5][6] | |
| Dopamine D₁ | >10,000 nM (Kᵢ) | Not specified[5] |
| Serotonin 5-HT₄ | Binds/Partial Agonist (Kᵢ not specified) | Human atrium, gut[2][3][7] |
| α₂-Adrenergic | 780 nM (Kᵢ) | Bovine brain membranes[6] |
Table 2: Preclinical Antiemetic Efficacy of Clebopride
| Animal Model | Emetic Agent | Clebopride Dose Range | Outcome |
| Dog | Apomorphine (B128758) (0.03-0.04 mg/kg, s.c.) | 0.05, 0.15, 0.5 mg/kg (i.v. or s.c.) | Dose-dependent prevention of emesis[8] |
| Ferret | Cisplatin (B142131) (5-10 mg/kg, i.p.) | 0.1, 0.3, 1.0 mg/kg (i.p. or p.o.) | Inhibition of acute and delayed emesis |
Table 3: Early Clinical Antiemetic Efficacy of Clebopride
| Study Population | Emetic Challenge | Clebopride Dose | Comparator | Key Findings |
| Cancer Patients | Cisplatin (>50 mg/m²) | Started at 0.10 mg/kg, escalated by 0.2 mg/kg | N/A (Phase I) | Antiemetic activity observed; extrapyramidal symptoms limited dose escalation.[9] |
| Cancer Patients | Cisplatin (100-120 mg/m²) | 0.5, 0.75, 1 mg/kg (total dose, i.v.) | Metoclopramide (B1676508) (10 mg/kg, i.v.) | Efficacy at 1 mg/kg was similar to metoclopramide; lower incidence of extrapyramidal symptoms with clebopride.[10] |
| Postoperative Women | Elective Surgery | 2 mg (i.m.) | Placebo | Significantly better than placebo in preventing nausea (p ≤ 0.05) and vomiting (p ≤ 0.001). |
Experimental Protocols
Detailed methodologies for key experiments cited in the initial studies of clebopride are outlined below.
In Vitro Receptor Binding Assays
Dopamine D₂ Receptor Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kᵢ) of clebopride for the dopamine D₂ receptor.
-
Tissue Preparation: Membranes were prepared from bovine or canine brain striatum, tissues known for their high density of D₂ receptors.[4][6]
-
Radioligand: [³H]Spiperone, a high-affinity D₂ antagonist, was used.
-
Procedure: A competitive binding assay was performed where increasing concentrations of unlabeled clebopride were used to displace the radioligand from the D₂ receptors in the prepared membranes.
-
Data Analysis: The concentration of clebopride that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[11]
Preclinical In Vivo Antiemetic Models
Apomorphine-Induced Emesis in Dogs:
-
Objective: To assess the D₂ receptor-mediated antiemetic activity of clebopride.
-
Animals: Beagle dogs were typically used due to their sensitivity to the emetic effects of apomorphine.[8]
-
Procedure: Animals were pre-treated with clebopride (e.g., 0.05, 0.15, 0.5 mg/kg, intravenously or subcutaneously) or a vehicle control. After a specified time (e.g., 30 minutes), emesis was induced by a subcutaneous injection of apomorphine (e.g., 0.03-0.04 mg/kg).[8]
-
Observation: The dogs were observed for a defined period (e.g., 60 minutes), and the number of emetic episodes (vomits) was recorded.
-
Data Analysis: The percentage of animals protected from emesis and the mean number of emetic episodes in the clebopride-treated groups were compared to the control group.
Cisplatin-Induced Emesis in Ferrets:
-
Objective: To evaluate the efficacy of clebopride in a model of chemotherapy-induced emesis.
-
Animals: Ferrets are considered a standard model for preclinical antiemetic testing due to their well-developed emetic reflex.
-
Procedure: Ferrets were administered clebopride (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally or orally) or a vehicle. Subsequently, the highly emetogenic agent cisplatin (e.g., 5-10 mg/kg, intraperitoneally) was administered to induce both acute and delayed vomiting.
-
Observation: The animals were observed for an extended period, with recordings of the number of retches and vomits.
-
Data Analysis: The antiemetic efficacy was determined by comparing the frequency of emesis in the clebopride-treated groups versus the control group.
Early Clinical Trials
Phase I Dose-Escalation Study in Cisplatin-Treated Patients:
-
Objective: To determine the maximum tolerated dose (MTD) of clebopride for the prevention of cisplatin-induced emesis.[9]
-
Patient Population: Patients with advanced cancer receiving high-dose cisplatin who were often refractory to standard antiemetics.[9]
-
Study Design: A dose-escalation design was used, starting with a low dose of clebopride (0.10 mg/kg) and incrementally increasing the dose in subsequent cohorts of patients.[9]
-
Outcome Measures: The primary outcomes were the incidence and severity of side effects, particularly extrapyramidal symptoms. Antiemetic efficacy was also assessed.[9]
Randomized Crossover Comparison with Metoclopramide:
-
Objective: To compare the efficacy and tolerability of different doses of clebopride with high-dose metoclopramide.[10]
-
Patient Population: Patients undergoing chemotherapy with high-dose cisplatin.[10]
-
Study Design: A randomized, crossover design where each patient served as their own control, receiving either clebopride or metoclopramide in the first chemotherapy cycle and the alternative antiemetic in the second.[10]
-
Dosing: The total dose of both antiemetics was administered in divided intravenous fractions.[10]
-
Outcome Measures: The primary efficacy endpoint was the number of vomiting episodes. Tolerability was assessed by monitoring for adverse events, with a focus on extrapyramidal reactions.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of clebopride and a typical experimental workflow for assessing its antiemetic properties.
Conclusion
The initial studies on clebopride established its profile as an antiemetic agent with a dual mechanism of action. Preclinical investigations in animal models demonstrated its efficacy in preventing emesis induced by both dopaminergic and chemotherapeutic stimuli. Early clinical trials provided evidence of its antiemetic activity in challenging settings such as cisplatin-induced and postoperative nausea and vomiting, with a potentially favorable side-effect profile compared to metoclopramide, particularly concerning extrapyramidal symptoms. These foundational studies have provided a strong rationale for the continued investigation and clinical use of clebopride in the management of emesis and related gastrointestinal motility disorders.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The emetic effect of B-HT 920 and apomorphine in the dog: antagonism by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of a new antiemetic drug--clebopride malate--in cisplatin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative study on the tolerance and efficacy of high doses of metoclopramide and clebopride in vomiting induced by cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Clebopride Malate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of clebopride (B1669163) malate (B86768), a potent gastroprokinetic and antiemetic agent. This document details its molecular formula, chemical and physical properties, pharmacological profile, and established experimental protocols for its analysis and evaluation.
Core Properties of Clebopride Malate
Clebopride malate is a substituted benzamide (B126) that functions as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist.[1] These dual mechanisms of action contribute to its therapeutic effects in managing functional gastrointestinal disorders.[2] The malate salt form enhances the aqueous solubility of the active clebopride base.[2]
Chemical and Physical Data
A summary of the key quantitative data for clebopride malate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₀ClN₃O₇ (as malate salt) | |
| C₂₀H₂₄ClN₃O₂ (clebopride base) | [3] | |
| Molecular Weight | 507.96 g/mol | |
| CAS Number | 55905-53-8 (clebopride base) | [3] |
| Melting Point | 194-195 °C | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | DMSO: 100 mg/mL | [5] |
Pharmacological Profile
Clebopride malate's therapeutic efficacy is primarily attributed to its interaction with key receptors in the gastrointestinal tract and the central nervous system.
Mechanism of Action
Dopamine D2 Receptor Antagonism: Clebopride is a potent antagonist of dopamine D2 receptors.[6] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine (B1216132) release and enhanced gastric and intestinal motility.[2][7] This action also contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]
Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors. Activation of these receptors on enteric neurons further stimulates the release of acetylcholine, contributing to its prokinetic effects and promoting gastrointestinal transit.[1][7]
The synergistic action of D2 antagonism and 5-HT4 agonism results in a robust prokinetic and antiemetic response.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and pharmacological evaluation of clebopride malate.
Chemical Synthesis Overview
The synthesis of clebopride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N-benzyl-4-aminopiperidine. 4-Amino-5-chloro-2-methoxybenzoic acid serves as a key intermediate in this process.[8] The reaction typically involves the activation of the carboxylic acid group followed by amide bond formation with the amine. The resulting clebopride base can then be treated with malic acid to form the malate salt.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative determination of clebopride in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid and acetonitrile (B52724) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of clebopride in the mobile phase (e.g., 1 mg/mL) and dilute to create a series of calibration standards (e.g., 25-200 µg/mL).
-
Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of clebopride in the mobile phase, sonicate, and filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for clebopride is approximately 3.96 minutes under these conditions. Quantify the amount of clebopride in the sample by comparing its peak area to the calibration curve generated from the standards.
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clebopride | CAS#:55905-53-8 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Clebopride | 55905-53-8 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Exploratory Studies on Clebopride's Impact on Gut Neurotransmitters
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clebopride (B1669163) is a substituted benzamide (B126) with prokinetic and antiemetic properties, utilized in the management of functional gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy is rooted in its ability to modulate the enteric nervous system, thereby enhancing gastrointestinal motility.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which clebopride influences gut neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism of Action in the Gut
Clebopride's primary prokinetic activity stems from a dual mechanism involving two key neurotransmitter systems in the gut: the dopaminergic and serotonergic systems.[1][3] It acts as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1][3][4]
Dopamine D2 Receptor Antagonism
Dopamine exerts an inhibitory effect on gastrointestinal motility by acting on D2 receptors located on cholinergic neurons within the myenteric plexus.[1][5] This activation of D2 receptors suppresses the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter responsible for smooth muscle contraction.[5][6] Clebopride competitively blocks these D2 receptors, thereby antagonizing the inhibitory effect of endogenous dopamine.[1][7][8] This disinhibition results in an increased release of acetylcholine from cholinergic nerve terminals, leading to enhanced gastric and intestinal smooth muscle contraction and accelerated gastrointestinal transit.[3][7]
Serotonin 5-HT4 Receptor Agonism
In addition to its anti-dopaminergic action, clebopride exhibits affinity for and acts as a partial agonist at 5-HT4 receptors.[1][4] These receptors are predominantly located on presynaptic terminals of cholinergic enteric neurons.[1] Activation of 5-HT4 receptors facilitates the release of acetylcholine, further contributing to the prokinetic effect.[1][3] This synergistic action—blocking the inhibitory dopamine signals while simultaneously stimulating the excitatory serotonin pathway—underpins clebopride's efficacy in enhancing gut motility.[1]
Other Receptor Interactions
Studies have also indicated that clebopride possesses a lower affinity for α2-adrenoceptors.[7] Similar to D2 receptors, presynaptic α2-adrenoceptors on cholinergic neurons have an inhibitory role in acetylcholine release. The blockade of these receptors by clebopride may also contribute to its overall effect of enhancing cholinergic activity and gut contractility.[7] Receptor binding assays have shown that clebopride has a high affinity for D2 receptors, a relatively lower affinity for α2-adrenoceptors and 5-HT2 receptors, and does not bind to D1 dopamine, α1-adrenergic, muscarinic acetylcholine, H1 histamine, or opioid receptors.[7]
Signaling Pathways and Logical Relationships
The interplay between clebopride and gut neurotransmitter receptors can be visualized through the following signaling pathways.
The logical flow from receptor interaction to the physiological outcome of increased gut motility is summarized below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various exploratory studies on clebopride.
Table 1: Receptor Binding Affinities of Clebopride
| Receptor Subtype | Tissue Source | Ki (nM) | Reference |
| Dopamine D2 | Bovine Brain Membranes | 3.5 | [8] |
| Dopamine D2 | (Not Specified) | ~2 | [4] |
| α2-Adrenoceptor | Bovine Brain Membranes | 780 | [8] |
Ki (Inhibitory constant) represents the concentration of a drug that will bind to 50% of the receptors in the absence of the native ligand.
Table 2: Functional Effects of Clebopride
| Experimental Model | Parameter Measured | Effective Concentration | Result | Reference |
| Guinea Pig Stomach Strips | Electrically Stimulated Contraction | 10-8 M to 10-5 M | Enhanced contraction | [7] |
| Guinea Pig Stomach Strips | Acetylcholine Release | 10-8 M to 10-5 M | Enhanced release | [7] |
| Guinea Pig Stomach Strips | ETS-induced Contraction (IC50) | 0.43 µM | Inhibition | [8] |
| hERG-transfected CHO cells | hERG K+ Channel Currents (IC50) | 0.62 ± 0.30 µM | Inhibition | [9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study clebopride's effects.
Protocol: Isolated Organ Bath for Gut Contractility
This protocol is adapted from standard methods for assessing smooth muscle contractility.[3]
Objective: To measure the effect of clebopride on the contractility of isolated intestinal smooth muscle.
Materials:
-
Small laboratory animal (e.g., guinea pig or rat).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
-
Clebopride stock solution.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal according to approved institutional guidelines. Perform a laparotomy and excise a 2-3 cm segment of the desired intestine (e.g., ileum or stomach strip). Place the tissue immediately in ice-cold, oxygenated PSS.[3]
-
Mounting: Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.
-
Equilibration: Fill the chamber with oxygenated PSS maintained at 37°C. Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes, until a stable baseline of spontaneous contractions is achieved.
-
Drug Administration: Add clebopride to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve. Allow the tissue to respond to each concentration until a stable effect is observed.[3]
-
Data Analysis: Record the amplitude and frequency of contractions. Express the contractile response as a percentage of the baseline or a maximal response to a standard agonist like acetylcholine. Calculate the EC50 value from the dose-response curve.[3]
Protocol: Quantification of Gut Neurotransmitters by UHPLC-MS/MS
This protocol provides a general framework for the quantification of neurotransmitters in gut tissue, based on established high-resolution metabolomics methods.[10][11]
Objective: To accurately quantify the levels of acetylcholine, dopamine, serotonin, and their metabolites in gut tissue samples following clebopride administration in an animal model.
Materials:
-
Gut tissue samples (e.g., from colon, ileum).
-
Homogenization buffer and equipment.
-
Protein precipitation solution (e.g., ice-cold acetonitrile).
-
Internal standards (stable-isotope-labeled versions of the analytes).
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system.
Procedure:
-
Sample Preparation: Weigh frozen gut tissue samples and homogenize in a suitable buffer. Spike the homogenate with a mixture of internal standards.
-
Extraction: Precipitate proteins by adding ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the protein.
-
Supernatant Processing: Collect the supernatant, which contains the neurotransmitters and metabolites. Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
UHPLC Separation: Inject the reconstituted sample into the UHPLC system. Use a suitable column (e.g., reverse-phase C18) and a gradient elution program to separate the target analytes.
-
MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize parent and fragment ion transitions for each analyte and internal standard for high selectivity and sensitivity.
-
Quantification: Construct calibration curves for each analyte using standards of known concentrations. Quantify the neurotransmitter levels in the samples by comparing their peak area ratios relative to the internal standards against the calibration curves.[10][11]
Conclusion and Future Directions
Exploratory studies have firmly established that clebopride's prokinetic effects are mediated through a dual mechanism involving dopamine D2 receptor antagonism and 5-HT4 receptor agonism. This combination effectively increases the synaptic availability of acetylcholine in the enteric nervous system, thereby enhancing gastrointestinal motility. The quantitative data on receptor binding and functional assays provide a solid foundation for its pharmacological profile.
Future research should focus on:
-
In vivo microdialysis studies to directly measure real-time changes in gut neurotransmitter levels in response to clebopride.
-
Human enteric neuron cultures to validate the neuroprotective and pro-motility effects observed in animal models and cell lines.[12][13]
-
Exploring the impact on the gut microbiome , as gut bacteria can synthesize and modulate neurotransmitters, representing another layer of interaction.[14][15]
-
Comparative studies with newer prokinetic agents to better position clebopride's therapeutic advantages and limitations.
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. graphyonline.com [graphyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine regulation of [3H]acetylcholine release from guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of clebopride, antidopaminergic gastrointestinal prokinetics, on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Resolution Metabolomics of 50 Neurotransmitters and Tryptophan Metabolites in Feces, Serum, and Brain Tissues Using UHPLC-ESI-Q Exactive Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prucalopride exerts neuroprotection in human enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gut over Mind: Exploring the Powerful Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Clebopride in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) is a dopamine (B1211576) D2 receptor antagonist with antiemetic and prokinetic properties, used in the treatment of functional gastrointestinal disorders.[1] Accurate quantification of clebopride in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of clebopride in human plasma.
The described method utilizes liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and a low limit of quantification, making it suitable for clinical and research applications where precise measurement of low clebopride concentrations is required.
Principle of the Method
Plasma samples, spiked with an internal standard (IS), are subjected to liquid-liquid extraction to isolate clebopride and the IS from endogenous plasma components. The extracted analytes are then separated chromatographically based on their polarity. The eluent from the HPLC system is introduced into the mass spectrometer, where the compounds are ionized, and specific precursor-to-product ion transitions for both clebopride and the IS are monitored. Quantification is achieved by comparing the peak area ratio of clebopride to the IS against a calibration curve prepared in the same biological matrix.
Experimental
Materials and Reagents
-
Clebopride Malate (B86768) reference standard[2]
-
Itopride (B38515) (Internal Standard)[3]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid
-
Ammonium Acetate (B1210297)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Data acquisition and processing software
Preparation of Solutions
Stock Solutions (1 mg/mL) : Accurately weigh and dissolve the clebopride malate and itopride reference standards in methanol to obtain stock solutions of 1 mg/mL. Store these solutions at -20°C.[4]
Working Solutions : Prepare working solutions of clebopride and itopride by serial dilution of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v). These solutions are used to spike calibration standards and quality control samples.
Calibration Standards and Quality Control (QC) Samples : Prepare calibration standards by spiking blank human plasma with the appropriate clebopride working solutions to achieve a concentration range of approximately 70 pg/mL to 4500 pg/mL.[3] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
A simple and efficient LLE protocol is employed for the extraction of clebopride from plasma.
Protocol:
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (itopride).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate (extraction solvent).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 1: Liquid-Liquid Extraction Workflow for Clebopride.
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of clebopride.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate in water (gradient or isocratic) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the instrument |
| Ion Spray Voltage | Optimized for the instrument |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clebopride | 373.9 | 184.0 |
| Itopride (IS) | 359.9 | 71.5 |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 69.530 - 4450.0 pg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 69.530 pg/mL[3] |
| Precision (RSD%) | Within- and between-batch < 6.83%[3] |
| Accuracy (%) | -8.16% to 1.88%[3] |
| Extraction Recovery (%) | Average of 77% for clebopride[3] |
Alternative Sample Preparation Protocols
While LLE is a robust method, other sample preparation techniques such as protein precipitation and solid-phase extraction can also be employed.
Protein Precipitation (PPT)
PPT is a simpler and faster technique, suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE.
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Figure 2: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts and the potential for analyte enrichment.
Protocol:
-
Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted or acidified).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute clebopride and the IS with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute for analysis.
Figure 3: Solid-Phase Extraction Workflow.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of clebopride in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic and clinical studies. The choice of sample preparation technique can be tailored to the specific needs of the laboratory, with LLE offering a balance of cleanliness and recovery, PPT providing high throughput, and SPE yielding the cleanest extracts.
References
Protocol for Dissolving Clebopride Malate in DMSO for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clebopride (B1669163) malate (B86768) is a potent dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist, making it a valuable tool for in vitro studies of dopaminergic and serotonergic signaling pathways.[1] Its prokinetic and antiemetic properties are primarily attributed to this dual mechanism of action.[1] For successful and reproducible in vitro experiments, proper preparation of clebopride malate stock solutions is critical. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving clebopride malate for in vitro applications due to its high solubilizing capacity. This document provides a detailed protocol for the dissolution of clebopride malate in DMSO, along with guidelines for storage and use in common in vitro assays.
Data Presentation
The following table summarizes the key quantitative data for clebopride malate relevant to its use in in vitro assays.
| Parameter | Value | Details | Source |
| Molecular Weight | 507.96 g/mol | - | [2] |
| Solubility in DMSO | ≥ 34 mg/mL (≥ 66.93 mM) to 100 mg/mL (196.86 mM) | Sonication is recommended to aid dissolution. | [3][4] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month, -80°C for up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3][5] |
| Storage of Powder | -20°C for up to 3 years | - | [3][5] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 3.5 nM | Bovine brain membranes | [6] |
| α2-Adrenergic Receptor Binding Affinity (Ki) | 780 nM | Bovine brain membranes | [6] |
| Functional Inhibitory Concentration (IC50) | 0.43 μM | Inhibition of electrically-induced gastric strip contractions | [6] |
| 5-HT4 Receptor Activity | Partial Agonist | Functional activity confirmed in human atrial preparations. | [1][7] |
Experimental Protocols
Preparation of a 10 mM Clebopride Malate Stock Solution in DMSO
Materials:
-
Clebopride malate powder (Molecular Weight: 507.96 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibration: Allow the clebopride malate powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 5.08 mg of clebopride malate powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution becomes clear. Gentle warming can also be applied if necessary, but avoid excessive heat to prevent degradation.[5]
-
Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][5]
In Vitro Assay: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of clebopride malate for the D2 receptor using a radiolabeled ligand such as [³H]-spiperone.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R).
-
[³H]-spiperone (radioligand)
-
Clebopride malate stock solution (in DMSO)
-
Unlabeled spiperone (B1681076) or haloperidol (B65202) (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to a final protein concentration of 50-100 µ g/well in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone, and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of unlabeled spiperone (e.g., 10 µM final concentration), 50 µL of [³H]-spiperone, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of clebopride malate at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-spiperone, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of clebopride malate. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Assay: 5-HT4 Receptor Functional cAMP Assay
This protocol measures the ability of clebopride malate to act as an agonist at the 5-HT4 receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293-5HT4 or CHO-5HT4).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Clebopride malate stock solution (in DMSO).
-
Serotonin (5-HT) as a reference agonist.
-
A phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with the PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of clebopride malate (e.g., 1 nM to 100 µM) to the cells. Include wells with a known 5-HT4 agonist like serotonin as a positive control and wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of clebopride malate to generate a dose-response curve. Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist serotonin.
Mandatory Visualization
Caption: Dual signaling pathway of clebopride malate.
Caption: Experimental workflow for in vitro assays.
References
- 1. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Use of Clebopride Malate in Animal Models of Delayed Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) malate (B86768) is a potent gastroprokinetic agent that has shown efficacy in treating disorders associated with delayed gastric emptying, such as gastroparesis and functional dyspepsia. Its mechanism of action involves a dual role as a dopamine (B1211576) D2 receptor antagonist and a partial agonist of serotonin (B10506) 5-HT4 receptors.[1][2] By blocking the inhibitory effects of dopamine and stimulating pro-motility serotonergic pathways in the gastrointestinal tract, clebopride enhances gastric motility and accelerates the transit of stomach contents.[1] These application notes provide detailed protocols for utilizing clebopride malate in preclinical animal models of delayed gastric emptying, offering a framework for researchers to evaluate its prokinetic effects and mechanisms of action.
Data Presentation: Efficacy of Clebopride Malate on Gastric Emptying in Rats
The following table summarizes the dose-dependent effect of clebopride malate on the gastric emptying of a semi-solid meal in rats, in comparison to other commonly used prokinetic agents.
| Treatment Group (Dose mg/kg, i.p.) | % Gastric Emptying (Mean ± SEM) |
| Vehicle (Control) | 45.0 ± 3.5 |
| Clebopride (0.3) | 62.5 ± 4.0 |
| Clebopride (1.0) | 70.0 ± 3.0 |
| Clebopride (3.0) | 75.0 ± 2.5 |
| Clebopride (10.0) | 78.0 ± 2.0 |
| Metoclopramide (3.0) | 60.0 ± 3.0 |
| Metoclopramide (10.0) | 68.0 ± 2.5 |
| Domperidone (3.0) | 55.0 ± 4.0 |
| Domperidone (10.0) | 58.0 ± 3.5 |
* p < 0.05 vs. vehicle-treated animals.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Clebopride Malate
Caption: Dual mechanism of action of clebopride malate.
Experimental Workflow: Induction and Assessment of Delayed Gastric Emptying
Caption: General workflow for evaluating clebopride in a delayed gastric emptying model.
Experimental Protocols
Protocol 1: Phenol Red Gastric Emptying Assay in Rats
This protocol details a widely used method to quantify the rate of gastric emptying in rats.
Objective: To measure the effect of clebopride malate on the rate of gastric emptying of a liquid or semi-solid meal.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g), fasted for 18-24 hours with free access to water.
-
Clebopride malate.
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Test Meal: 0.05% (w/v) phenol red in a 5% glucose solution or semi-solid food matrix.[3]
-
0.1 N NaOH.
-
20% (w/v) Trichloroacetic acid (TCA).
-
Spectrophotometer.
-
Homogenizer.
-
Oral gavage needles.
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours before the experiment, ensuring free access to water.
-
Drug Administration: Administer clebopride malate (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30 minutes) before the test meal.
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage.
-
Sample Collection: At a pre-determined time point after test meal administration (e.g., 20 minutes), humanely euthanize the animals.
-
Stomach Excision: Immediately excise the stomach, clamping both the cardiac and pyloric ends to prevent leakage.
-
Phenol Red Extraction:
-
Place the entire stomach in a homogenizer with a known volume of 0.1 N NaOH (e.g., 10 mL).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Allow the homogenate to stand for 1 hour at room temperature.
-
Add 0.5 mL of 20% TCA to 5 mL of the homogenate to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
To 3 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color of the phenol red.
-
-
Spectrophotometry: Measure the absorbance of the final solution at 560 nm.
-
Calculation of Gastric Emptying:
-
A separate group of fasted rats should be administered the phenol red meal and euthanized immediately (t=0) to determine the total amount of phenol red administered.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Average absorbance of t=0 samples)) x 100
-
Protocol 2: Clonidine-Induced Delayed Gastric Emptying Model
This protocol describes the induction of delayed gastric emptying using the α2-adrenergic agonist clonidine, a model useful for evaluating the prokinetic effects of compounds like clebopride.
Objective: To assess the ability of clebopride malate to reverse clonidine-induced delayed gastric emptying.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Clonidine hydrochloride.
-
Clebopride malate.
-
Vehicle(s) for clonidine and clebopride.
-
All materials listed in Protocol 1.
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Induction of Delayed Gastric Emptying: Administer clonidine (e.g., 0.1 mg/kg, subcutaneous) to induce a delay in gastric emptying.
-
Drug Administration: At a specified time after clonidine administration (e.g., 30 minutes), administer clebopride malate or its vehicle.
-
Assessment of Gastric Emptying: At a specified time after clebopride administration (e.g., 30 minutes), proceed with the Phenol Red Gastric Emptying Assay as described in Protocol 1.
-
Data Analysis: Compare the percentage of gastric emptying in the clonidine + clebopride group to the clonidine + vehicle group to determine the reversal effect. A control group receiving only vehicle for both clonidine and clebopride should also be included to establish the normal gastric emptying rate.
Protocol 3: Dopamine Agonist-Induced Delayed Gastric Emptying Model
This model utilizes a dopamine agonist, such as apomorphine, to induce delayed gastric emptying, which is particularly relevant for testing D2 antagonists like clebopride.
Objective: To evaluate the efficacy of clebopride malate in antagonizing dopamine agonist-induced gastroparesis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Apomorphine hydrochloride or another suitable dopamine agonist.
-
Clebopride malate.
-
Vehicle(s) for the dopamine agonist and clebopride.
-
All materials listed in Protocol 1.
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Induction of Delayed Gastric Emptying: Administer a dopamine agonist (e.g., apomorphine, subcutaneous) at a dose known to inhibit gastric emptying.
-
Drug Administration: Administer clebopride malate or its vehicle at a specified time before or after the dopamine agonist challenge.
-
Assessment of Gastric Emptying: Follow the Phenol Red Gastric Emptying Assay as described in Protocol 1.
-
Data Analysis: Compare the gastric emptying rates between the dopamine agonist + clebopride group and the dopamine agonist + vehicle group. Include a vehicle-only control group for baseline comparison.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of clebopride malate in animal models of delayed gastric emptying. The quantitative data and detailed methodologies will aid researchers in designing robust experiments to further elucidate the therapeutic potential of this and other prokinetic agents. The visualization of signaling pathways and experimental workflows is intended to provide a clear conceptual framework for these studies. While clebopride has shown promise, further research is warranted to explore its efficacy in various models of gastroparesis, including those related to diabetes, and to fully characterize its pharmacological profile.
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application of Clebopride in Guinea Pig Isolated Stomach Preparations: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clebopride (B1669163) in in vitro studies with guinea pig isolated stomach preparations. This ex vivo model is invaluable for investigating the prokinetic and mechanistic properties of pharmacological agents affecting gastric motility. The following sections detail the principles of action, experimental protocols, quantitative data, and relevant cellular pathways.
Introduction and Core Principles
Clebopride is a substituted benzamide (B126) derivative with established gastroprokinetic and antiemetic properties.[1][2] Its therapeutic effects stem from a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at serotonin (B10506) 5-HT4 receptors.[1][2] In the context of the guinea pig isolated stomach, clebopride enhances neurally-mediated cholinergic contractions, providing a robust model for studying its promotility effects.
The primary experimental setup involves isolating longitudinal muscle strips from the guinea pig stomach and mounting them in an organ bath.[2] These strips are subjected to electrical field stimulation (EFS) to induce reproducible, neuronally-mediated contractions. The application of clebopride to this system allows for the precise measurement of its effects on gastric contractility. The core mechanism demonstrated in this preparation is clebopride's blockade of inhibitory presynaptic dopamine D2 and α2-adrenergic receptors located on cholinergic neurons within the myenteric plexus.[3] This blockade removes the inhibitory tone, leading to an increased release of acetylcholine (B1216132) (ACh) and consequently, enhanced smooth muscle contraction.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of clebopride's action derived from studies on guinea pig stomach and related preparations.
Table 1: Receptor Binding Affinity and Functional Inhibition of Clebopride
| Parameter | Receptor/Assay | Preparation | Value | Reference |
| Ki (Inhibition Constant) | Dopamine D2 Receptor | Bovine Brain Membranes | 3.5 nM | [4][5] |
| α2-Adrenergic Receptor | Bovine Brain Membranes | 780 nM | [4][5] | |
| IC50 (Half Maximal Inhibitory Concentration) | ETS-Induced Gastric Strip Contractions | Guinea Pig Stomach | 0.43 μM | [4][5] |
Note: ETS stands for Electrical Transmural Stimulation.
Table 2: Effective Concentration Range of Clebopride on Guinea Pig Stomach
| Experimental Effect | Preparation | Concentration Range | Mechanism of Action | Reference |
| Enhancement of Electrically-Evoked Contractions | Guinea Pig Stomach Strips | 10⁻⁸ M to 10⁻⁵ M | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. | [3] |
| Enhancement of Acetylcholine Release | Guinea Pig Stomach Strips | 10⁻⁸ M to 10⁻⁵ M | Blockade of presynaptic D2 and α2-adrenergic receptors. | [3] |
Experimental Protocols
Protocol 1: Preparation of Guinea Pig Isolated Stomach Strips
This protocol details the dissection and preparation of longitudinal muscle strips from the guinea pig stomach for in vitro contractility studies.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.7)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Silk ligatures
Procedure:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise the stomach and immediately place it in a Petri dish containing chilled (4°C) Krebs-Henseleit solution continuously aerated with carbogen.
-
Open the stomach along the greater curvature and gently rinse the luminal contents with fresh, chilled Krebs-Henseleit solution.
-
Identify the fundus or corpus region and cut longitudinal muscle strips approximately 2 mm wide and 10 mm long.
-
Carefully remove the mucosal layer by sharp dissection under a dissecting microscope.
-
Tie silk ligatures to both ends of the muscle strip for mounting in the organ bath.
Protocol 2: Measurement of Isometric Contractions
This protocol describes the methodology for mounting the prepared stomach strips and measuring the effect of clebopride on EFS-induced contractions.
Materials:
-
Prepared guinea pig stomach strips
-
Organ bath system with temperature control (37°C)
-
Isometric force transducers
-
Data acquisition system
-
Platinum electrodes for EFS
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Clebopride stock solution
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution, maintain the temperature at 37°C, and continuously bubble with carbogen gas.
-
Mount the prepared stomach muscle strip vertically in the organ bath between a fixed hook at the bottom and the isometric force transducer at the top.
-
Position the platinum electrodes parallel to the muscle strip for EFS.
-
Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes.
-
After equilibration, elicit submaximal, reproducible contractions using EFS. Typical parameters for guinea pig stomach are: 40 V, 0.3 Hz frequency, and 3.0 ms (B15284909) pulse duration.[2]
-
Once stable EFS-induced contractions are achieved, record a baseline for at least 15-20 minutes.
-
Add clebopride to the organ bath in a cumulative or non-cumulative fashion, with concentrations typically ranging from 10⁻⁸ M to 10⁻⁵ M.
-
Record the changes in contractile amplitude in response to each concentration of clebopride.
-
Data Analysis: Express the contractile response to clebopride as a percentage of the baseline EFS-induced contraction. Construct a concentration-response curve to determine parameters such as EC₅₀.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in clebopride's action on the guinea pig stomach and the general experimental workflow.
Caption: Clebopride's dual mechanism on cholinergic neurons.
Caption: Workflow for guinea pig stomach contractility assay.
References
- 1. Neuronally mediated contraction responses of guinea-pig stomach smooth muscle preparations: modification by benzamide derivatives does not reflect a dopamine antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Hydroxytryptamine4 receptor agonists initiate the peristaltic reflex in human, rat, and guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Dosing Recommendations for Clebopride in Rodent Pharmacology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride (B1669163) is a substituted benzamide (B126) with prokinetic and antiemetic properties, primarily attributed to its dual mechanism of action as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1] This document provides detailed application notes and protocols for the use of clebopride in rodent pharmacology studies, summarizing key dosing recommendations and experimental methodologies to ensure reproducible and reliable results.
Data Presentation
The following tables summarize the available quantitative data on clebopride dosing in rodent models for various pharmacological endpoints.
Table 1: Effective Doses of Clebopride in Rodents
| Species | Endpoint | Route of Administration | Effective Dose Range | Reference |
| Rat | Gastroprokinetic (Gastric Emptying) | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | [2] |
| Mouse | Antinociceptive | Not Specified | 0.5, 1.0, and 2.0 mg/kg | [3] |
Table 2: Toxicological Data for Clebopride in Rodents
| Species | Study Type | Route of Administration | Value | Reference |
| Rat | 28-Day Repeated Dose Toxicity | Oral | NOAEL: 20 mg/kg/day | [4] |
| Rat | Acute Toxicity | Oral | LD50: > 2000 mg/kg | [5] |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%
Mechanism of Action
Clebopride exerts its pharmacological effects through a dual mechanism involving two key neurotransmitter systems in the gastrointestinal (GI) tract and the central nervous system (CNS).
-
Dopamine D2 Receptor Antagonism: Dopamine, by acting on D2 receptors, inhibits gastrointestinal motility. Clebopride blocks these receptors, leading to an increase in acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and enhances GI motility.[1] This action also contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.
-
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons also promotes the release of acetylcholine. Clebopride acts as an agonist at these receptors, further enhancing its prokinetic effects.[1]
Experimental Protocols
Gastrointestinal Motility Study (Gastric Emptying in Rats)
This protocol is designed to assess the prokinetic effect of clebopride by measuring the rate of gastric emptying.
Materials:
-
Male Wistar rats (180-220 g)
-
Clebopride
-
Vehicle (e.g., saline)
-
Test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose (B11928114) with 50 mg/100 ml phenol red)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Fast rats overnight with free access to water.
-
Randomly assign rats to control and treatment groups.
-
Administer clebopride (0.3-10 mg/kg, i.p.) or vehicle to the respective groups.
-
Thirty minutes after drug administration, administer the test meal (e.g., 1.5 ml) via oral gavage.
-
After a predetermined time (e.g., 20 minutes), euthanize the animals.
-
Immediately ligate the pyloric and cardiac ends of the stomach and carefully remove it.
-
Homogenize the entire stomach and its contents in a known volume of appropriate buffer.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).
-
Calculate the percentage of gastric emptying compared to a control group sacrificed immediately after receiving the test meal.
Antiemetic Activity Study (Cisplatin-Induced Emesis in Rats)
This protocol evaluates the antiemetic potential of clebopride against chemotherapy-induced emesis. Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as an indicator of nausea and emesis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Clebopride
-
Vehicle (e.g., saline)
-
Kaolin (B608303) pellets
-
Metabolic cages
Procedure:
-
Acclimatize rats to the metabolic cages and the presence of kaolin pellets for several days.
-
On the day of the experiment, weigh the initial amount of kaolin provided to each rat.
-
Administer clebopride or vehicle orally or intraperitoneally.
-
After a suitable pre-treatment time (e.g., 30-60 minutes), administer cisplatin (e.g., 3-10 mg/kg, i.p.) to induce pica.
-
Monitor the rats and measure the amount of kaolin consumed over a specific period (e.g., 24 or 48 hours).
-
The antiemetic activity is determined by the reduction in kaolin consumption in the clebopride-treated group compared to the vehicle-treated group.
Acute Oral Toxicity Study (LD50 Determination in Rats)
This protocol is a guideline for determining the acute oral toxicity (LD50) of clebopride. It is based on standard OECD guidelines.
Materials:
-
Young adult rats (e.g., Sprague-Dawley), both male and female
-
Clebopride
-
Vehicle (e.g., water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Following an acclimatization period, fast the animals overnight.
-
Assign animals to different dose groups, including a control group receiving the vehicle only. A preliminary range-finding study with a small number of animals may be necessary to determine the appropriate dose range.
-
Administer a single oral dose of clebopride to each animal.
-
Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, appearance, and body weight) and mortality.
-
Record the number of mortalities in each dose group.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Calculate the LD50 value using a validated statistical method (e.g., Probit analysis). Based on available data, the oral LD50 for clebopride in rats is expected to be greater than 2000 mg/kg.[5]
Conclusion
The provided dosing recommendations, toxicological data, and experimental protocols offer a comprehensive guide for researchers utilizing clebopride in rodent pharmacology studies. Adherence to these guidelines will facilitate the generation of robust and reliable data for investigating the prokinetic, antiemetic, and other pharmacological properties of clebopride. It is essential to consider the specific objectives of the study when selecting the appropriate dose, route of administration, and experimental model.
References
Application Note: Analysis of Clebopride Malate as an Analytical Reference Standard by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Clebopride (B1669163) Malate (B86768) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Clebopride, a substituted benzamide (B126) with antiemetic and prokinetic properties, primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1] Accurate and precise analytical methods are crucial for its quality control in bulk drug and pharmaceutical dosage forms. This document details the chemical properties of Clebopride Malate, optimized HPLC methodologies, and comprehensive validation parameters. Furthermore, a schematic of the dopamine D2 receptor signaling pathway, the primary mechanism of action for clebopride, is provided.
Introduction to Clebopride Malate
Clebopride is a dopamine antagonist used in the treatment of functional gastrointestinal disorders, such as nausea and vomiting.[1] It is chemically known as 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide. For pharmaceutical use, it is often supplied as clebopride malate to enhance its aqueous solubility and stability.[1] As an active pharmaceutical ingredient (API), clebopride malate presents as a white or almost white, crystalline powder. It is sparingly soluble in water and methanol (B129727).
The quality control of clebopride malate in pharmaceutical formulations is essential to ensure its safety and efficacy. HPLC is a widely used technique for the determination of clebopride due to its high sensitivity, specificity, and accuracy.[2][3] This application note outlines two validated RP-HPLC methods for the quantification of clebopride malate.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide malate |
| Molecular Formula | C₂₄H₃₀ClN₃O₇ |
| Molecular Weight | 507.96 g/mol |
| CAS Number | 57645-91-7 |
| Appearance | White or almost white, crystalline powder |
| Solubility | Sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol, practically insoluble in methylene (B1212753) chloride. |
Signaling Pathway of Clebopride
Clebopride exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. The diagram below illustrates the signaling cascade associated with the D2 receptor. As an antagonist, clebopride blocks the binding of dopamine to the D2 receptor, thereby inhibiting the downstream signaling pathway. This inhibition of adenylyl cyclase leads to a decrease in cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Clebopride Malate.
Experimental Protocols
Instrumentation
A standard HPLC system equipped with a UV detector, autosampler, and a data acquisition system is suitable for this analysis.
Preparation of Solutions
Mobile Phase Preparation:
-
Method 1: Prepare a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) in the ratio of 70:30 (v/v).[2][4]
-
Method 2: Dissolve 3.48 g of Dipotassium hydrogen orthophosphate in 1000 mL of water to make a 0.03M solution. Adjust the pH to 3.2 with dilute orthophosphoric acid. The mobile phase consists of this buffer and methanol in a 30:70 (v/v) ratio.[3]
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2]
Standard Stock Solution Preparation:
Accurately weigh and dissolve 100 mg of Clebopride Malate reference standard in 100 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.[2]
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 25-200 µg/mL for Method 1 and 0.5-6 µg/mL for Method 2).[2][3]
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of clebopride and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (mobile phase) and sonicate to ensure complete dissolution.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following tables summarize the chromatographic conditions for two different validated HPLC methods.
Table 1: HPLC Method 1 for Clebopride Malate Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.1% Phosphoric Acid : Acetonitrile (70:30 v/v)[2][4] |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 272 nm[2][4] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 25 ± 2 °C[2] |
| Run Time | 10 min[2] |
| Retention Time | ~3.96 min[2] |
Table 2: HPLC Method 2 for Clebopride Malate Analysis
| Parameter | Condition |
| Column | X-Terra RP-18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.03M Dipotassium hydrogen orthophosphate (pH 3.2) : Methanol (30:70 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 225 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 35 °C[3] |
| Run Time | Not specified, but retention time is short |
| Retention Time | ~2.835 min[3] |
Method Validation Summary
The following tables summarize the validation parameters for the two HPLC methods.
Table 3: Method Validation Data for HPLC Method 1
| Parameter | Result |
| Linearity Range | 25-200 µg/mL[2][4] |
| Correlation Coefficient (r²) | 0.999[2][4] |
| Limit of Detection (LOD) | 0.617 ng/mL[2] |
| Limit of Quantification (LOQ) | 1.868 ng/mL[2] |
| Accuracy (% Recovery) | 99.92 - 100.53%[2] |
| Precision (Intra-day & Inter-day) | Not explicitly quantified but stated as validated[2] |
Table 4: Method Validation Data for HPLC Method 2
| Parameter | Result |
| Linearity Range | 0.5-6 µg/mL[3] |
| Correlation Coefficient (r²) | Not specified, but a linear response was observed[3] |
| Limit of Detection (LOD) | 0.025 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.075 µg/mL[3] |
| Accuracy & Precision | Stated as validated[3] |
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of Clebopride Malate.
Caption: General Workflow for HPLC Analysis of Clebopride Malate.
Conclusion
The presented RP-HPLC methods are demonstrated to be suitable for the routine quality control analysis of Clebopride Malate as an analytical reference standard and in pharmaceutical formulations. The methods are sensitive, accurate, and precise. Researchers and drug development professionals can adapt these protocols to their specific laboratory settings and instrumentation. It is recommended to perform a system suitability test before each analytical run to ensure the performance of the chromatographic system.
References
In Vivo Experimental Design for Studying Clebopride's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of clebopride (B1669163), a substituted benzamide (B126) with prokinetic and antiemetic properties. The detailed protocols herein are designed to enable the robust assessment of clebopride's pharmacological effects on gastrointestinal motility, emesis, and prolactin secretion, as well as its potential central nervous system effects.
Introduction
Clebopride is a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1][2] This dual mechanism of action underlies its therapeutic efficacy in managing gastrointestinal motility disorders and preventing nausea and vomiting.[1][2][3] By blocking D2 receptors, clebopride mitigates the inhibitory effects of dopamine on gastrointestinal transit.[3] Its antiemetic effects are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3] The partial agonism at 5-HT4 receptors is thought to further contribute to its prokinetic activity by enhancing acetylcholine (B1216132) release.[2] Understanding the in vivo pharmacology of clebopride is crucial for its preclinical and clinical development.
Mechanism of Action: Signaling Pathways
Clebopride's primary mechanism involves the modulation of dopaminergic and serotonergic pathways. The following diagram illustrates the key signaling events.
Caption: Clebopride's dual mechanism of action.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of clebopride in relevant animal models is essential for designing meaningful pharmacodynamic studies.
Table 1: Pharmacokinetic Parameters of Clebopride in Rat and Dog [1][4][5]
| Parameter | Rat | Dog |
| Route of Administration | IV, IM, Oral | IV, IM, Oral |
| Apparent Volume of Distribution (Vd) | 1.6 - 3.2 L/kg | High |
| Biological Half-life | Longer than metoclopramide | Longer than metoclopramide |
| First-Pass Metabolism | Extensive | Less significant than in rats |
| Kinetics | Dose-dependent | Linear |
| Enterohepatic Recycling | Possible | Possible |
Experimental Protocols
The following section details the protocols for assessing the primary pharmacological effects of clebopride in vivo.
Assessment of Gastrointestinal Motility
4.1.1. Gastric Emptying and Intestinal Transit (Charcoal Meal Assay)
This protocol is a widely used method to evaluate the prokinetic effects of a compound.[6][7][8][9][10]
Experimental Workflow:
Caption: Workflow for the charcoal meal assay.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Fasting: Animals should be fasted for 6-18 hours with free access to water.[8][9]
-
Drug Administration: Administer clebopride or vehicle (e.g., saline) via the desired route (intraperitoneal or oral).
-
Charcoal Meal: After a set time (e.g., 30-60 minutes post-drug administration), administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia suspension) orally.[6]
-
Observation Period: After a defined period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.[6]
-
Data Collection:
-
Gastric Emptying: Carefully clamp the pyloric sphincter and cardia, remove the stomach, and weigh it. The weight of the stomach contents is determined by subtracting the empty stomach weight.
-
Intestinal Transit: Excise the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal front.
-
-
Data Analysis:
-
Gastric Emptying (%) : [1 - (Weight of stomach contents in test animal / Average weight of stomach contents in control group at time 0)] x 100
-
Intestinal Transit (%) : (Distance traveled by charcoal / Total length of small intestine) x 100
-
Table 2: Dosing and Expected Outcomes for Gastrointestinal Motility Studies
| Parameter | Details |
| Animal Model | Rat, Mouse |
| Clebopride Dosage Range | 0.1 - 10 mg/kg (route-dependent) |
| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) |
| Positive Control | Metoclopramide |
| Negative Control | Vehicle (e.g., Saline) |
| Expected Outcome | Increased gastric emptying and intestinal transit compared to vehicle. |
Assessment of Antiemetic Activity
4.2.1. Cisplatin-Induced Emesis in Ferrets
The ferret is considered a gold-standard model for preclinical antiemetic testing due to its well-developed emetic reflex.[11][12][13][14][15]
Protocol:
-
Animals: Male ferrets are typically used.
-
Acclimatization: Acclimatize the animals to the observation cages for several days prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer clebopride or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
Emetogen Challenge: After a suitable pre-treatment time (e.g., 30 minutes), administer cisplatin (B142131) (e.g., 10 mg/kg, i.p.) to induce emesis.[13]
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
Data Analysis: The total number of emetic episodes is the sum of retches and vomits. Compare the mean number of emetic episodes in the clebopride-treated groups to the vehicle-treated control group.
4.2.2. Apomorphine-Induced Emesis in Dogs
Dogs are also a suitable model for studying emesis, particularly for dopamine D2 receptor-mediated mechanisms.[16][17][18][19][20]
Protocol:
-
Animals: Beagle dogs are commonly used.
-
Fasting: Fast the dogs overnight with free access to water.
-
Drug Administration: Administer clebopride or vehicle (e.g., orally or intravenously).
-
Emetogen Challenge: After the pre-treatment period, administer apomorphine (B128758) (e.g., 0.04-0.1 mg/kg, subcutaneously) to induce emesis.[16]
-
Observation: Observe the animals for a set period (e.g., 1-2 hours) and record the incidence and number of emetic episodes.
-
Data Analysis: Compare the percentage of animals experiencing emesis and the mean number of emetic episodes between the clebopride-treated and vehicle control groups.
Table 3: Dosing and Expected Outcomes for Antiemetic Studies
| Parameter | Cisplatin-Induced Emesis (Ferret) | Apomorphine-Induced Emesis (Dog) |
| Clebopride Dosage Range | 0.1 - 5 mg/kg | 0.05 - 1 mg/kg |
| Administration Route | i.v., i.p. | p.o., i.v. |
| Positive Control | Ondansetron, Metoclopramide | Haloperidol, Metoclopramide |
| Negative Control | Vehicle (e.g., Saline) | Vehicle (e.g., Saline) |
| Expected Outcome | Reduction in the number of retches and vomits. | Prevention or reduction of emesis. |
Assessment of Prolactin Levels
Clebopride, as a D2 receptor antagonist, is expected to increase prolactin secretion.
Protocol:
-
Animals: Male Wistar rats.
-
Acclimatization: Allow animals to acclimatize to handling and the experimental environment to minimize stress-induced prolactin release.
-
Drug Administration: Administer clebopride or vehicle via the desired route.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via a suitable method (e.g., tail vein or saphenous vein).
-
Sample Processing: Centrifuge the blood to separate serum or plasma and store at -20°C or lower until analysis.
-
Prolactin Measurement: Quantify prolactin levels using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.[21][22][23][24]
-
Data Analysis: Compare the mean prolactin concentrations at each time point between the clebopride-treated and vehicle control groups.
Table 4: Dosing and Expected Outcomes for Prolactin Studies
| Parameter | Details |
| Animal Model | Rat |
| Clebopride Dosage Range | 0.5 - 10 mg/kg |
| Administration Route | i.p., p.o., s.c. |
| Positive Control | Haloperidol, Sulpiride |
| Negative Control | Vehicle (e.g., Saline) |
| Expected Outcome | Dose-dependent increase in serum prolactin levels. |
Assessment of Central Nervous System Effects (Extrapyramidal Symptoms)
4.4.1. Catalepsy Bar Test in Rats
This test is a common method to assess the potential for a D2 antagonist to induce extrapyramidal side effects, specifically parkinsonian-like catalepsy.[25][26][27][28][29]
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the surface.
-
Drug Administration: Administer clebopride or vehicle.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Measurement: Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the mean latency to descend between the clebopride-treated and vehicle control groups.
Table 5: Dosing and Expected Outcomes for Catalepsy Studies
| Parameter | Details |
| Animal Model | Rat |
| Clebopride Dosage Range | 1 - 20 mg/kg |
| Administration Route | i.p., s.c. |
| Positive Control | Haloperidol |
| Negative Control | Vehicle (e.g., Saline) |
| Expected Outcome | Dose-dependent increase in the latency to descend from the bar. |
Logical Relationships in Experimental Design
A well-structured experimental design is crucial for obtaining reliable and interpretable data.
Caption: Logical flow of a comprehensive in vivo study of clebopride.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. wjgnet.com [wjgnet.com]
- 14. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 15. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. researchgate.net [researchgate.net]
- 21. sceti.co.jp [sceti.co.jp]
- 22. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 23. ibl-international.com [ibl-international.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. research.sahmri.org.au [research.sahmri.org.au]
- 29. Extrapyramidal Side Effects with Chronic Atypical Antipsychotic Can Be Predicted by Labeling Pattern of FosB and phosphoThr34-DARPP-32 in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Clebopride's Receptor Activity Using Cell-Based Assays
Introduction
Clebopride (B1669163) is a substituted benzamide (B126) recognized for its antiemetic and prokinetic properties, which are primarily attributed to its activity at dopamine (B1211576) and serotonin (B10506) receptors.[1] These application notes provide detailed protocols for cell-based assays designed to characterize the receptor activity of clebopride. The primary targets of clebopride are the dopamine D2 receptor, where it acts as a potent antagonist, and the serotonin 5-HT4 receptor, where it functions as a partial agonist.[1][2][3] Additionally, clebopride has been observed to interact with α2-adrenoceptors and, to a lesser extent, 5-HT2 serotonin receptors.[4] The following protocols will enable researchers, scientists, and drug development professionals to quantitatively assess the binding affinity and functional activity of clebopride at these key receptors.
Data Presentation
The following table summarizes the quantitative data for clebopride's activity at its primary and secondary receptor targets.
| Receptor Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Dopamine D2 Receptor | Radioligand Binding | Bovine Brain Membranes | Ki | 3.5 nM | [5] |
| Radioligand Binding | Canine Brain Striatum | Kd | 1.5 nM | [6] | |
| Functional Assay (Inhibition of ETS-induced contraction) | Guinea Pig Stomach | IC50 | 0.43 µM | [5][7] | |
| Serotonin 5-HT4 Receptor | Functional Assay | Human Atrium | - | Partial Agonist | [2][8] |
| α2-Adrenergic Receptor | Radioligand Binding | Bovine Brain Membranes | Ki | 780 nM | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Clebopride's Affinity for the Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of clebopride for the dopamine D2 receptor by measuring the displacement of a specific radioligand.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor (CHO-D2R or HEK293-D2R).[1]
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test Compound: Clebopride.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride).[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-D2R or HEK293-D2R cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membrane preparation + Radioligand.
-
Non-specific Binding: Cell membrane preparation + Radioligand + Non-specific binding control.
-
Competitive Binding: Cell membrane preparation + Radioligand + increasing concentrations of clebopride.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the clebopride concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of clebopride that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining clebopride's D2 receptor binding affinity.
Protocol 2: Functional Assay to Determine Clebopride's Antagonist Activity at the Dopamine D2 Receptor (cAMP Measurement)
This protocol measures clebopride's ability to antagonize the dopamine-induced inhibition of adenylyl cyclase, a key signaling pathway for the D2 receptor.[1]
Materials:
-
Cell Line: CHO-D2R or HEK293-D2R cells.[1]
-
D2 Receptor Agonist: Dopamine or quinpirole.
-
Test Compound: Clebopride.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[1][2]
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).[1]
-
Cell Lysis Buffer.
Procedure:
-
Cell Culture:
-
Plate the D2R-expressing cells in a 96-well plate and culture overnight.
-
-
Antagonist Pre-incubation:
-
Replace the culture medium with a stimulation buffer containing increasing concentrations of clebopride.
-
Incubate for 15-30 minutes.[1]
-
-
Agonist Stimulation:
-
Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80 concentration) to all wells except the negative control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the clebopride concentration.
-
The data should demonstrate a dose-dependent reversal of the agonist-induced decrease in cAMP.
-
Calculate the IC50 value for clebopride's antagonistic activity using non-linear regression.
Dopamine D2 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 4. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Clebopride Malate in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of clebopride (B1669163) malate (B86768) in a preclinical research setting. This document outlines detailed protocols for vehicle preparation, administration routes, and key in vivo assays to assess the compound's efficacy and safety profile.
Introduction to Clebopride Malate
Clebopride malate is a substituted benzamide (B126) with prokinetic and antiemetic properties.[1][2] Its mechanism of action is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][3] By blocking the inhibitory effects of dopamine in the gastrointestinal (GI) tract, clebopride enhances motility.[1] Its action on 5-HT4 receptors is thought to further stimulate the release of acetylcholine, a key neurotransmitter in promoting smooth muscle contraction in the gut.[3] Additionally, its antiemetic effects are mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]
Vehicle Formulations for Preclinical Administration
The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of clebopride malate in preclinical studies. The following table summarizes recommended vehicle formulations for various administration routes.
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral (p.o.) Gavage | 0.5% Methylcellulose in sterile water | Suspend clebopride malate powder in the vehicle. Ensure continuous stirring during administration to maintain a homogenous suspension. |
| 10% DMSO, 90% Corn Oil | Dissolve clebopride malate in DMSO first, then add corn oil. Vortex to ensure complete mixing. | |
| Intravenous (i.v.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dissolve clebopride malate in DMSO, then add PEG300 and Tween-80. Bring to the final volume with saline. Sonicate if necessary to achieve a clear solution.[4] |
| Intraperitoneal (i.p.) | Sterile Saline (0.9% NaCl) | If solubility allows, sterile saline is a preferred vehicle. The pH may need to be adjusted to enhance solubility. |
| Subcutaneous (s.c.) | Sterile Saline (0.9% NaCl) | Similar to intraperitoneal administration, solubility should be confirmed. |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of clebopride is essential for designing preclinical studies and interpreting results. The compound exhibits species-specific differences in its absorption, distribution, metabolism, and excretion.[5] In rats, clebopride undergoes extensive first-pass metabolism, leading to lower systemic bioavailability after oral administration.[3][5] Dogs tend to show more linear pharmacokinetics.[5]
| Species | Route | Dose (mg/kg) | Cmax | Tmax | Half-life (t½) | Bioavailability (F%) | Reference |
| Rat | i.v. | - | - | - | Longer than metoclopramide | - | [5] |
| p.o. | - | Low | Rapid Absorption | - | Low | [5] | |
| Dog | i.v. | - | - | - | Longer than metoclopramide | - | [5] |
| i.m. | - | - | - | - | - | [5] | |
| p.o. | - | - | - | - | - | [5] |
Note: Specific quantitative values for Cmax, Tmax, and bioavailability are not consistently reported in the available literature and show dose-dependency in rats.[5] Further pharmacokinetic studies are recommended for specific experimental conditions.
Experimental Protocols
In Vivo Efficacy Models
This model is considered a gold standard for evaluating the antiemetic potential of drug candidates.
Protocol:
-
Animals: Male ferrets should be fasted overnight with free access to water.
-
Acclimatization: Acclimatize animals to the observation cages for several days prior to the experiment.
-
Drug Administration: Administer clebopride malate (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via the desired route (e.g., i.p. or p.o.) 30-60 minutes before the cisplatin (B142131) challenge.
-
Emesis Induction: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis.
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Observation: Continuously observe the animals for at least 4-8 hours for acute emesis and intermittently for up to 72 hours for delayed emesis.
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Data Collection: Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
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Data Analysis: Calculate the percentage inhibition of emesis for each dose group compared to the vehicle control.
This model is useful for assessing D2 receptor-mediated antiemetic activity.
Protocol:
-
Animals: Beagle dogs should be fasted overnight with free access to water.
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Drug Administration: Administer clebopride malate (e.g., 0.05, 0.15, 0.5 mg/kg) or vehicle intravenously or subcutaneously 30 minutes prior to the apomorphine (B128758) challenge.
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Emesis Induction: Administer apomorphine (0.03-0.04 mg/kg, s.c.) to induce emesis.
-
Observation: Observe the dogs for 60 minutes following the apomorphine injection.
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Data Collection: Record the number of emetic episodes (vomits).
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Data Analysis: Determine the dose-dependent reduction in emetic episodes compared to the vehicle control.
This assay quantifies the prokinetic effects of clebopride malate.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats should be fasted for 18-24 hours with free access to water.
-
Test Meal Preparation: Prepare a test meal consisting of 0.5 mg/mL Phenol (B47542) Red in a 5% glucose solution.
-
Drug Administration: Administer clebopride malate (e.g., 0.5, 1.5, 5.0 mg/kg) or vehicle orally or subcutaneously at a predetermined time before the test meal.
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage. A control group should be euthanized immediately after gavage (t=0) to determine the initial amount of phenol red.
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Euthanasia and Sample Collection: Euthanize experimental groups at a fixed time point (e.g., 20 minutes) after test meal administration.
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Stomach Excision: Clamp the pylorus and cardia of the stomach and surgically excise it.
-
Sample Processing: Homogenize the stomach in a known volume of 0.1 N NaOH.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Data Analysis: Calculate the amount of phenol red remaining in the stomach for each animal and determine the percentage of gastric emptying relative to the t=0 control group.
Safety Pharmacology Core Battery
Safety pharmacology studies are essential to identify potential adverse effects on vital organ systems.
The Irwin test is a comprehensive observational method to detect neurobehavioral and physiological effects.
Protocol:
-
Animals: Male rats are commonly used.
-
Dose Selection: Select a range of doses, including and exceeding the anticipated therapeutic dose.
-
Administration: Administer a single dose of clebopride malate or vehicle.
-
Observation: At specified time points (e.g., 30, 60, 120, and 240 minutes post-dose), a trained observer scores a range of parameters covering behavioral, neurological, and autonomic functions.
-
Parameters: Observe for changes in awareness, mood, motor activity, posture, gait, reflexes, and autonomic signs (e.g., salivation, pupil size).
-
Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any dose-dependent CNS effects.
Continuous monitoring of cardiovascular parameters in conscious, unrestrained dogs.
Protocol:
-
Animals: Beagle dogs surgically implanted with telemetry transmitters.
-
Acclimatization: Allow animals to recover from surgery and acclimate to the study environment.
-
Dose Administration: Administer single, escalating doses of clebopride malate or vehicle, typically via oral or intravenous routes.
-
Data Collection: Continuously record electrocardiogram (ECG), heart rate, and blood pressure before and for up to 24 hours after drug administration.
-
Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT/QTc) compared to baseline and vehicle control.
A non-invasive method to assess respiratory function in conscious rats.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: Acclimatize animals to the plethysmography chambers.
-
Dose Administration: Administer clebopride malate or vehicle.
-
Data Collection: Place the animals in the chambers and record respiratory parameters such as respiratory rate, tidal volume, and minute volume for a defined period.
-
Data Analysis: Compare the respiratory parameters of the treated groups to the vehicle control group to identify any potential respiratory depressant or stimulant effects.
Visualizations
Caption: Mechanism of action of clebopride malate.
References
- 1. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clebopride Malate Solubility for In Vivo Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing clebopride (B1669163) malate (B86768) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of clebopride malate?
A1: Clebopride malate is a white or almost white crystalline powder.[1] It is described as sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol (B145695), and practically insoluble in methylene (B1212753) chloride.[1][2] For research purposes, it has been solubilized in solvents such as Dimethyl Sulfoxide (DMSO).[3][4][5]
Q2: What are common initial strategies to formulate clebopride malate for in vivo oral administration?
A2: A common starting point for oral formulations of poorly soluble drugs like clebopride malate involves the use of co-solvents and vehicle systems. A frequently cited formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4][6] Another approach is to use a vehicle containing DMSO and corn oil.[3][6] The use of cyclodextrins, such as SBE-β-CD, in saline is also a viable option.[3][6]
Q3: How can I improve the aqueous solubility of clebopride malate?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be categorized as physical and chemical modifications:[7][8]
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pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[9]
-
Co-solvents: Using a mixture of water-miscible solvents (co-solvents) like polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, or ethanol can increase the drug's solubility.[7]
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Surfactants: Surfactants such as Tween 80 and sodium lauryl sulfate (B86663) can increase solubility by forming micelles that encapsulate the drug.[9]
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Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.[9][10]
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can improve its dissolution rate and solubility.[8][11]
Q4: What is the mechanism of action of clebopride malate?
A4: Clebopride malate is a dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[12] By blocking dopamine D2 receptors, it reduces the inhibitory effects of dopamine on gastrointestinal motility.[12][13] Its action on 5-HT4 receptors further stimulates gut movement.[12][13] This dual-action makes it an effective prokinetic and antiemetic agent.[12][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of clebopride malate upon addition to aqueous buffer. | The aqueous solubility of clebopride malate is low, and the addition of an aqueous medium can cause it to crash out of a concentrated organic stock solution. | 1. Decrease the stock solution concentration: Prepare a more dilute stock solution in your organic solvent (e.g., DMSO).2. Optimize the vehicle composition: Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in the final formulation.3. Use a two-step dilution: Add the stock solution to the co-solvent/surfactant mixture first and mix well before adding the aqueous component.[3][6]4. Consider cyclodextrins: Prepare a solution of SBE-β-CD in saline and add the DMSO stock to this solution.[3][6] |
| Low bioavailability observed in in vivo studies despite achieving a clear solution. | The drug may be precipitating in vivo upon dilution in gastrointestinal fluids. The formulation may not be adequately maintaining the drug in a solubilized state. | 1. Increase the concentration of solubilizing excipients: Higher levels of co-solvents or surfactants may be needed to maintain solubility upon dilution.2. Explore self-emulsifying drug delivery systems (SEDDS): These systems consist of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, which can improve drug solubilization and absorption.[10]3. Investigate solid dispersion formulations: Creating an amorphous solid dispersion can improve the dissolution rate and oral absorption.[8] |
| Inconsistent results between experimental batches. | Variability in the preparation method, such as the order of addition of excipients or insufficient mixing, can lead to inconsistent formulations. | 1. Standardize the formulation protocol: Document and strictly follow a detailed Standard Operating Procedure (SOP) for formulation preparation.2. Ensure complete dissolution at each step: Visually inspect for complete dissolution before adding the next component. Sonication can be used to aid dissolution.[4]3. Characterize the final formulation: Measure parameters such as pH, particle size (if a suspension or emulsion), and drug concentration to ensure batch-to-batch consistency. |
Data Summary
Table 1: Example In Vivo Formulations for Clebopride Malate
| Formulation Components | Achieved Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | [3][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | [3][6] |
| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL | [3][6] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.5 mg/mL | [4] |
| DMSO | 34 mg/mL | [4][5] |
| Water | 33 mg/mL | [15] |
| Ethanol | 12 mg/mL | [15] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based In Vivo Formulation
-
Weigh the required amount of clebopride malate and dissolve it in DMSO to prepare a stock solution (e.g., 30 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and vortex until the solution is homogeneous.
-
Add Tween-80 to the mixture and vortex until fully incorporated.
-
Finally, add saline to the desired final volume and vortex thoroughly to ensure a clear, homogeneous solution.
Protocol 2: Preparation of a Cyclodextrin-based In Vivo Formulation
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Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Weigh the required amount of clebopride malate and dissolve it in DMSO to create a stock solution (e.g., 30 mg/mL).
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Add the required volume of the DMSO stock solution to the 20% SBE-β-CD solution.
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Vortex the mixture until a clear solution is obtained.
Visualizations
References
- 1. CLEBOPRIDE MALATE | 57645-91-7 [chemicalbook.com]
- 2. 57645-91-7 CAS MSDS (CLEBOPRIDE MALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clebopride malate | Dopamine Receptor | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. senpharma.vn [senpharma.vn]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 13. What is Clebopride Malate used for? [synapse.patsnap.com]
- 14. mims.com [mims.com]
- 15. selleckchem.com [selleckchem.com]
Troubleshooting precipitation issues with clebopride malate stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with clebopride (B1669163) malate (B86768) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing clebopride malate stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing high-concentration stock solutions of clebopride malate.[1] For in vivo studies, co-solvent systems are often employed.[2][3][4]
Q2: What are the recommended storage conditions for clebopride malate powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of clebopride malate.
-
Solid Powder: For long-term storage, keep the solid powder at -20°C for up to 3 years.[5]
-
Stock Solutions (in DMSO): Aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store at -80°C for long-term stability (6-12 months) or at -20°C for shorter-term storage (up to 1 month).[2][5]
Q3: My clebopride malate powder is not dissolving readily. What can I do?
A3: If you encounter difficulties dissolving clebopride malate, sonication can help, particularly when using DMSO.[1][4] Gentle warming may also be effective, but avoid excessive heat to prevent degradation.[2] If solubility issues persist, consider preparing a more dilute stock solution.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is the likely cause?
A4: This is a common issue when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer. The final concentration of clebopride malate may exceed its solubility limit in the aqueous environment, leading to precipitation.
Q5: How does pH affect the solubility of clebopride malate?
A5: The solubility of clebopride malate is expected to be pH-dependent. As a substituted benzamide, it contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, clebopride malate is likely to have higher solubility in acidic aqueous solutions compared to neutral or basic conditions.
Troubleshooting Guide: Precipitation Issues
Problem: Precipitation is observed after diluting the clebopride malate DMSO stock solution into my experimental aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for clebopride malate precipitation.
Data Presentation
Table 1: Solubility of Clebopride Malate in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 60 - 100 | 118.12 - 196.9 | Use of anhydrous DMSO and sonication is recommended.[1][3][5] |
| Water | 8.33 - 33 | 16.40 - 65.0 | Sparingly soluble; sonication may be required.[2][5] |
| Ethanol | 12 | 23.6 | Slightly soluble.[5] |
| Methanol | Sparingly soluble | Not specified | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 | ≥ 5.91 | Co-solvent system for in vivo use.[2][3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3 | ≥ 5.91 | Co-solvent system for in vivo use.[2] |
| 10% DMSO, 90% corn oil | ≥ 3 | ≥ 5.91 | Co-solvent system for in vivo use.[2][3] |
Molecular Weight of Clebopride Malate: 507.96 g/mol
Experimental Protocols
Protocol 1: Preparation of a 50 mM Clebopride Malate Stock Solution in DMSO
Materials:
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Clebopride malate powder (MW: 507.96 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
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Sonicator bath
Procedure:
-
Allow the clebopride malate powder to equilibrate to room temperature before opening the container.
-
Weigh out 25.4 mg of clebopride malate powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
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Vortex the solution for 1-2 minutes to aid dissolution.[1]
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.[1]
-
Once fully dissolved, aliquot the 50 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage (up to 12 months) or -20°C for short-term storage (up to 1 month).[2][5]
Mandatory Visualization
Signaling Pathway of Clebopride Malate
Clebopride malate exerts its therapeutic effects primarily through its interaction with dopamine (B1211576) and serotonin (B10506) signaling pathways. It acts as a dopamine D2 receptor antagonist and a partial agonist of the serotonin 5-HT4 receptor.[6][7] This dual mechanism contributes to its prokinetic and antiemetic properties.[6]
Caption: Signaling pathway of clebopride malate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clebopride malate | Dopamine Receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Dose-escalation study design to determine clebopride's maximum tolerated dose
This center provides essential guidance for researchers and drug development professionals designing and executing a Phase I dose-escalation study to determine the Maximum Tolerated Dose (MTD) of clebopride (B1669163).
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a dose-escalation study for clebopride?
The primary objective is to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of clebopride when administered to subjects. Secondary objectives include characterizing the safety profile, evaluating pharmacokinetic (PK) and pharmacodynamic (PD) parameters, and identifying any preliminary signs of efficacy.
Q2: What is the established mechanism of action for clebopride?
Clebopride is a substituted benzamide (B126) that functions as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor partial agonist.[1][2][3] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, while its prokinetic (motility-enhancing) properties stem from both D2 antagonism and 5-HT4 agonism in the gastrointestinal tract.[1][2][3]
Q3: What study design is recommended for determining clebopride's MTD?
A "3+3" dose-escalation design is a standard and widely accepted methodology for Phase I oncology and drug development trials.[4][5][6] This rule-based design involves enrolling cohorts of three subjects at escalating dose levels to systematically and safely identify the MTD.[5][7]
Q4: How is a Dose-Limiting Toxicity (DLT) defined in the context of this study?
A Dose-Limiting Toxicity (DLT) is a drug-related adverse event that is considered severe enough to prevent further dose escalation.[8][9][10] For clebopride, potential DLTs could include significant extrapyramidal symptoms, severe hypotension, or Grade 4 hematological toxicities, based on its known side effect profile.[11][12] A formal DLT definition must be established in the study protocol, typically referencing the Common Terminology Criteria for Adverse Events (CTCAE).[13] The DLT observation period is usually the first cycle of treatment.
Q5: What are the known adverse effects of clebopride that require careful monitoring?
Known adverse effects include extrapyramidal symptoms (such as dystonia and akathisia), drowsiness, dizziness, headache, hypotension, and potential neuroleptic malignant syndrome.[11][12] Researchers should be particularly vigilant for any neurological or cardiovascular adverse events.
Q6: How should pharmacokinetic (PK) and pharmacodynamic (PD) assessments be integrated into the study?
PK and PD studies are crucial in early-phase trials to understand a drug's behavior and effects.[14][15][16]
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PK Sampling: Blood samples should be collected at multiple time points (e.g., pre-dose, and at several intervals post-dose) to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[14]
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PD Assessments: PD biomarkers can provide early evidence of a drug's biological activity.[17] For clebopride, this could involve measuring gastric emptying time or assessing changes in relevant hormone levels (e.g., prolactin, as D2 blockade can increase it).
Troubleshooting Guide
| Issue / Problem | Possible Cause(s) | Recommended Action(s) |
| Recruitment for a cohort is slow. | - Stringent eligibility criteria.- Low prevalence of the target patient population.- Logistical challenges at clinical sites. | - Review and potentially amend inclusion/exclusion criteria without compromising safety.- Open additional clinical trial sites.- Engage with patient advocacy groups to raise awareness. |
| An unexpected adverse event (AE) is observed that is not listed as a DLT. | - The AE may be an idiosyncratic reaction.- The AE could be a previously unrecognized toxicity of clebopride. | - The investigator must grade the AE according to CTCAE and determine its attribution to the study drug.- Report the AE to the study sponsor and regulatory authorities as required.- The Safety Monitoring Committee should review the event to decide if the protocol or informed consent needs modification. |
| Pharmacokinetic data shows high inter-subject variability. | - Differences in patient metabolism (e.g., CYP enzyme polymorphisms).- Non-compliance with dosing or fasting requirements.- Sample handling or processing errors. | - Confirm patient compliance and adherence to pre-dose instructions (e.g., fasting).- Review sample collection and processing procedures to ensure standardization.- Conduct exploratory genetic analysis for relevant metabolic enzymes if variability persists. |
| The Maximum Tolerated Dose (MTD) is reached at a very low, potentially sub-therapeutic dose. | - The starting dose, based on preclinical data, was too close to the toxic dose.- The patient population is particularly sensitive to clebopride. | - The MTD is declared as the dose level below the one where DLTs were observed.[5]- The sponsor may consider exploring an alternative dosing schedule (e.g., lower dose more frequently) in a separate cohort or future study.- Analyze PD data to see if any biological effect was observed at the tolerated doses. |
Experimental Protocols & Data Presentation
Protocol: 3+3 Dose-Escalation Design
1.0 Objective: To determine the MTD of clebopride using a standard 3+3 dose-escalation schema.
2.0 Methodology:
-
Dose Levels: Establish at least 5-7 dose levels based on preclinical toxicology data. The starting dose should be a fraction (e.g., 1/10th) of the severely toxic dose in the most sensitive animal species.
-
Cohort Enrollment: Enroll a cohort of 3 subjects at the starting dose level.
-
DLT Observation Period: Monitor all subjects for a full treatment cycle (typically 28 days) for the occurrence of any DLTs.
-
Decision Rules:
-
If 0 of 3 subjects experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 subjects.
-
If 1 of 3 subjects experiences a DLT: Expand the current cohort by enrolling 3 additional subjects at the same dose level.
-
If 1 of 6 subjects total experiences a DLT, escalate to the next dose level.
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If ≥2 of 6 subjects experience a DLT, the current dose is considered to have exceeded the MTD. The MTD is declared as the prior dose level.
-
-
If ≥2 of 3 subjects experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is declared as the prior dose level.
-
Data Summaries (Illustrative Examples)
Table 1: Dose Escalation and DLT Summary
| Dose Level | Clebopride Dose | No. of Subjects | No. of DLTs | Action |
| 1 | 0.5 mg | 3 | 0 | Escalate |
| 2 | 1.0 mg | 3 | 0 | Escalate |
| 3 | 2.0 mg | 3 | 1 | Expand Cohort |
| 3 (expanded) | 2.0 mg | 6 | 1 | Escalate |
| 4 | 3.5 mg | 3 | 2 | Stop; MTD is Dose Level 3 |
Table 2: Example Pharmacokinetic Parameters (at a given dose level)
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| 001-01 | 45.2 | 1.5 | 310.4 |
| 001-02 | 51.7 | 1.0 | 345.8 |
| 001-03 | 48.9 | 1.5 | 322.1 |
| Mean (SD) | 48.6 (3.3) | 1.3 (0.3) | 326.1 (18.2) |
Visualizations
Diagrams of Workflows and Pathways
Caption: Standard 3+3 dose-escalation workflow for MTD determination.
Caption: Clebopride's dual mechanism of action on D2 and 5-HT4 receptors.
Caption: Illustrative workflow for PK/PD sample collection on Day 1.
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hallorancg.com [hallorancg.com]
- 5. premier-research.com [premier-research.com]
- 6. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. DLT: Clinical Trial Terminology | Power [withpower.com]
- 9. faieafrikanart.com [faieafrikanart.com]
- 10. youtube.com [youtube.com]
- 11. mims.com [mims.com]
- 12. Clebopride [chemeurope.com]
- 13. case.edu [case.edu]
- 14. datapharmaustralia.com [datapharmaustralia.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 17. What is the role of pharmacodynamics in Phase I clinical trials? [synapse.patsnap.com]
Technical Support Center: Addressing Clebopride-Induced Sedation in Animal Behavior Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering clebopride-induced sedation in animal behavior studies.
Troubleshooting Guides
Issue 1: Unexpected Level of Sedation Observed
Question: We administered clebopride (B1669163) to our rodent models and observed a significant decrease in locomotor activity, compromising our behavioral paradigm. How can we mitigate this?
Answer:
Clebopride's primary mechanism of action involves dopamine (B1211576) D2 receptor antagonism, which is known to cause sedation and reduce motor activity.[1][2][3] The extent of sedation can be influenced by dose, species, strain, and individual animal variability. Here is a step-by-step troubleshooting guide:
1. Dose-Response Pilot Study:
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Rationale: The sedative effects of clebopride are dose-dependent. A pilot study is crucial to identify the minimal effective dose for your desired prokinetic effect with the least sedative side effect.
-
Recommendation: Conduct a dose-response study using a small cohort of animals. Administer a range of clebopride doses and assess both the desired prokinetic effect and sedative side effects using standardized behavioral tests (see Experimental Protocols section).
2. Adjustment of Experimental Timeline:
-
Rationale: The sedative effects of clebopride will have a specific pharmacokinetic and pharmacodynamic profile. Understanding the time course of sedation can help in scheduling behavioral testing.
-
Recommendation: Characterize the onset and duration of peak sedative effects after clebopride administration. Schedule your behavioral experiments during a time window when the sedative effects have diminished, but the prokinetic effects are still present. This requires knowledge of clebopride's pharmacokinetic profile in your specific animal model.[4][5]
3. Habituation and Acclimatization:
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Rationale: Novel environments can exacerbate anxiety and reduce exploratory behavior, which can be confounded with sedation.
-
Recommendation: Ensure all animals are properly habituated to the testing environment and handling procedures before drug administration and behavioral testing.[6][7]
4. Consider Pharmacological Countermeasures (with caution):
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Rationale: Co-administration of a stimulant may counteract sedation. However, this can introduce confounding variables.
-
Recommendation: The use of a CNS stimulant like caffeine (B1668208) or amphetamine could potentially reverse sedation. However, these agents have their own broad spectrum of pharmacological effects that could interfere with the primary outcome of your study. If this path is chosen, appropriate control groups (stimulant alone, clebopride + stimulant) are essential. D-amphetamine has been shown to reverse dexmedetomidine-induced unconsciousness in rats, suggesting a potential, though mechanistically different, avenue for exploration.[8] Note: There are no specific reversal agents for D2 antagonist-induced sedation that would not also block its therapeutic effects.
Issue 2: Difficulty in Distinguishing Sedation from Other Motor Impairments
Question: How can we be sure that the observed reduction in movement is due to sedation and not catalepsy or general motor impairment?
Answer:
It is critical to differentiate between sedation (a state of drowsiness and reduced activity) and catalepsy (a state of muscular rigidity and immobility). D2 antagonists can induce catalepsy, particularly at higher doses.[3][9]
1. Utilize a Battery of Behavioral Tests:
-
Rationale: Different tests can distinguish between various aspects of motor function.
-
Recommendation:
-
Open-Field Test: Primarily assesses locomotor activity and exploratory behavior, which are sensitive to sedation.[6][7][10][11][12][13][14]
-
Rotarod Test: Measures motor coordination and balance. A deficit in this test suggests motor impairment beyond simple sedation.[15][16][17][18][19][20][21][22]
-
Catalepsy Bar Test: Specifically designed to measure the intensity of catalepsy.[9][23][24][25][26][27][28][29]
-
2. Observational Scoring:
-
Rationale: A simple, standardized scoring system can help quantify the level of sedation.
-
Recommendation: Develop a sedation scoring sheet based on posture, righting reflex, and response to stimuli. For example, a simple scale could be:
-
0: Awake and active
-
1: Awake but calm, reduced activity
-
2: Drowsy, slow response to stimuli
-
3: Asleep, rousable with mild stimulation
-
4: Asleep, not rousable with mild stimulation
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind clebopride-induced sedation?
A1: Clebopride is a potent dopamine D2 receptor antagonist.[30][31] In the central nervous system, dopamine plays a crucial role in arousal, motivation, and motor control. By blocking D2 receptors, particularly in areas like the nucleus accumbens, clebopride inhibits downstream signaling pathways that promote wakefulness and motor activity, leading to sedation.[32][33][34] D2 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Antagonism of these receptors prevents this inhibition, but the net effect in complex neuronal circuits results in reduced neuronal firing and subsequent sedation.
Q2: Are there alternative prokinetic agents with less sedative potential?
A2: Yes, several alternatives exist that may have a more favorable side-effect profile regarding sedation. The choice of alternative will depend on the specific research question.
-
Mosapride: A 5-HT4 receptor agonist with prokinetic effects, but it lacks significant dopamine D2 receptor antagonist activity, which should result in a lower potential for sedation.
-
Prucalopride (B966): A high-affinity 5-HT4 receptor agonist that has been shown to be effective in improving gastrointestinal transit with a generally better cardiovascular safety profile than older 5-HT4 agonists.[35][36][37][38] Its lack of D2 antagonism suggests a lower risk of sedation.
-
Domperidone: A peripheral D2 receptor antagonist. It has less ability to cross the blood-brain barrier compared to clebopride, which may result in reduced central sedative effects.[30]
Q3: What are the key pharmacokinetic parameters of clebopride to consider in study design?
A3: Clebopride's pharmacokinetics can vary between species. In rats, it has a high apparent volume of distribution and a longer biological half-life than metoclopramide. It undergoes extensive first-pass metabolism, leading to low systemic concentrations after oral administration.[4][5] Understanding the Cmax (peak plasma concentration) and Tmax (time to reach Cmax) in your chosen species and route of administration is crucial for timing your behavioral assessments to minimize the impact of peak sedative effects. Clebopride is extensively metabolized in rats, rabbits, and dogs.[39]
Q4: Can I use a reversal agent to counteract clebopride-induced sedation?
A4: There are no specific reversal agents for dopamine D2 receptor antagonists that would selectively reverse sedation without affecting the desired prokinetic activity, as both effects are mediated by D2 receptor blockade. General CNS stimulants could be used but will likely introduce confounding variables.[8][40] Flumazenil is a benzodiazepine (B76468) antagonist and naloxone (B1662785) is an opioid antagonist; neither would be effective against clebopride.[41]
Data Presentation
Table 1: Summary of Clebopride's Pharmacokinetic Parameters in Preclinical Models
| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | Intravenous | ~250 (at 5 min) | - | 2.3 | 100 | [4][5] |
| Rat | Oral | 15-20 | 0.5-1 | - | Low | [4][5] |
| Dog | Intravenous | ~300 (at 5 min) | - | 3.5 | 100 | [4][5] |
| Dog | Oral | ~50 | 1-2 | - | ~30 | [4][5] |
Note: These are approximate values compiled from available literature and can vary based on the study design and analytical methods used.
Experimental Protocols
Open-Field Test for Sedation Assessment
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[7]
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's behavior for a predefined period (typically 5-10 minutes) using a video camera mounted above the arena.[12]
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming duration.
-
A significant decrease in total distance traveled and an increase in immobility time are indicative of sedation.
-
Rotarod Test for Motor Coordination
-
Objective: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few days prior to the experiment to establish a stable baseline performance.
-
On the test day, place the animal on the rotating rod.
-
For an accelerating rotarod protocol, the speed of rotation gradually increases.
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall compared to baseline or a vehicle-treated control group indicates impaired motor coordination.
-
Catalepsy Bar Test
-
Objective: To measure drug-induced catalepsy.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).
-
Procedure:
-
Gently place the animal's forepaws on the bar, with its hind paws on the bench.
-
Start a timer and measure the time it takes for the animal to remove both forepaws from the bar.
-
A longer latency to move is indicative of catalepsy. A cut-off time (e.g., 180 seconds) is usually set.
-
Mandatory Visualizations
Caption: Clebopride's mechanism of sedation via D2 receptor antagonism.
Caption: Workflow for assessing clebopride-induced sedation.
Caption: Logical troubleshooting flow for clebopride-induced sedation.
References
- 1. The effects of dopamine D2 and D3 antagonists on spontaneous motor activity and morphine-induced hyperactivity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manipulation of D2 receptors with quinpirole and sulpiride affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Frontiers | D-Amphetamine Rapidly Reverses Dexmedetomidine-Induced Unconsciousness in Rats [frontiersin.org]
- 9. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Open field test in rats [protocols.io]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. scispace.com [scispace.com]
- 19. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. mdpi.com [mdpi.com]
- 23. Catalepsy test in rats [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. ijbcp.com [ijbcp.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dopamine D2-receptor neurons in nucleus accumbens regulate sevoflurane anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The role of intracerebral dopamine D1 and D2 receptors in sleep‐wake cycles and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Comparison of the effects of colonic electrical stimulation and prucalopride on gastrointestinal transit and defecation in a canine model of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Preoperative administration of the 5-HT4 receptor agonist prucalopride reduces intestinal inflammation and shortens postoperative ileus via cholinergic enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. jdc.jefferson.edu [jdc.jefferson.edu]
- 38. A Review of the Cardiovascular Safety of Prucalopride in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. In vivo metabolism of clebopride in three animal species and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Pharmacology of sedation agents and reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Reversal Agents in Sedation and Anesthesia Practice for Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Challenges in Clebopride and Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during the analytical detection of clebopride (B1669163) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of clebopride?
A1: Clebopride undergoes extensive metabolism primarily through three pathways:
-
N-debenzylation: Removal of the benzyl (B1604629) group from the piperidine (B6355638) ring to form N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (desbenzylclebopride).[1]
-
Amide hydrolysis: Cleavage of the amide bond to yield 4-amino-5-chloro-2-methoxybenzoic acid.[1]
-
N-oxidation: Oxidation of the nitrogen atom on the piperidine ring to form various N-oxide metabolites.[2]
Q2: What is the primary mechanism of action for clebopride that influences its analytical detection?
A2: Clebopride functions as a potent dopamine (B1211576) D2 receptor antagonist.[3][4][5] Its antiemetic effects are due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, while its prokinetic effects result from blocking D2 receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and promotes motility.[3][6][7] Understanding this helps in developing relevant bioassays, but for quantification in biological matrices, chromatographic methods are standard.
Q3: Which analytical techniques are most suitable for quantifying clebopride and its metabolites in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS is generally preferred for its high sensitivity and specificity, allowing for the detection of low concentrations of clebopride and its metabolites in complex matrices like plasma.[3][4]
Q4: My clebopride or metabolite peak shape is poor (e.g., tailing or broadening). What are the likely causes and solutions?
A4: Poor peak shape can be caused by several factors:
-
Column Contamination: Residual matrix components can build up on the column. Solution: Implement a robust sample clean-up procedure and use a guard column. Regularly flush the column with a strong solvent.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of clebopride and its metabolites, leading to peak tailing. Solution: Adjust the mobile phase pH. An acidic mobile phase is often used to ensure analytes are in their protonated forms, which can improve peak shape on reversed-phase columns.
-
Secondary Interactions: The analytes may be interacting with active sites on the silica (B1680970) packing material. Solution: Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations.
Q5: I am experiencing low sensitivity or signal intensity for my analytes. How can I improve it?
A5: Low sensitivity can be a significant hurdle. Consider the following:
-
Suboptimal Ionization in MS: Clebopride and its metabolites may not be ionizing efficiently. Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Experiment with both positive and negative ionization modes.
-
Inefficient Sample Extraction: The extraction procedure may not be effectively recovering the analytes from the matrix. Solution: Evaluate different sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. Test different solvents and pH conditions to maximize recovery.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analytes. Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. A more rigorous sample cleanup or simply diluting the sample can also mitigate this issue.
Troubleshooting Guides
Issue 1: Inconsistent Recovery for Clebopride and its Metabolites
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Extraction Efficiency | Optimize the pH of the extraction solvent. Clebopride is a basic compound, so extraction from a basified plasma sample into an organic solvent is often effective. | Consistent and high recovery for both the parent drug and metabolites. |
| Analyte Adsorption | Use polypropylene (B1209903) tubes instead of glass for sample collection and processing to prevent adsorption. | Reduced loss of analyte and improved reproducibility. |
| Metabolite Instability | N-oxide metabolites can be prone to degradation. Minimize sample processing time and keep samples on ice or at a controlled low temperature. | Improved recovery and quantification of unstable metabolites. |
Issue 2: Matrix Effects Leading to Poor Accuracy and Precision
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression/Enhancement | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the gradient to separate analytes from these regions. | Analyte peaks elute in a region with minimal matrix effects, leading to more accurate quantification. |
| Phospholipid Interference | Phospholipids (B1166683) are a common source of matrix effects in plasma. Use a phospholipid removal SPE cartridge or a protein precipitation method followed by a solvent that does not solubilize phospholipids well. | Cleaner sample extract and reduced ion suppression. |
| Lack of Suitable Internal Standard | The internal standard (IS) is not adequately compensating for matrix variability. | A stable isotope-labeled (SIL) internal standard for clebopride is the ideal choice as it co-elutes and experiences similar matrix effects. If unavailable, a structural analog that behaves similarly during extraction and ionization should be used. |
Data Presentation
Quantitative Data for Clebopride Analysis
The following table summarizes typical validation parameters for the analysis of clebopride in human plasma using LC-MS/MS. Data for metabolites is less commonly reported and should be validated on a case-by-case basis.
| Parameter | Clebopride | N-desbenzylclebopride | 4-amino-5-chloro-2-methoxybenzoic acid |
| Lower Limit of Quantification (LLOQ) | 69.530 pg/mL[3] | Data not available | Data not available |
| Linearity Range | 69.530 - 4450.0 pg/mL[3] | Data not available | Data not available |
| Extraction Recovery | ~77%[3] | Data not available | Data not available |
| Precision (RSD%) | Within 6.83%[3] | Data not available | Data not available |
| Accuracy | -8.16% to 1.88%[3] | Data not available | Data not available |
Note: The lack of available public data for metabolites highlights a significant analytical challenge.
Experimental Protocols
Detailed Methodology: LC-MS/MS for Clebopride in Human Plasma
This protocol is based on a validated method for the quantification of clebopride and serves as a starting point for method development that could be adapted to include metabolites.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Add the internal standard (e.g., Itopride).
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 3 mL of diethyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.).[3]
-
Mobile Phase: Isocratic elution with a suitable mixture (e.g., Acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with formic acid).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Mandatory Visualizations
Clebopride Metabolic Pathway
Caption: Primary metabolic pathways of clebopride.
Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: Clebopride's mechanism of action via D2 receptor antagonism.
Troubleshooting Workflow for Poor Peak Area Reproducibility
Caption: Logical workflow for troubleshooting poor reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Development and validation of a LC-MS/MS method for the determination of clebopride and its application to a pharmacokinetics study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Refining Experimental Protocols for Reproducible Clebopride Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving clebopride (B1669163). Our aim is to help ensure the generation of reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clebopride?
A1: Clebopride is a substituted benzamide (B126) that functions primarily as a potent dopamine (B1211576) D2 receptor antagonist.[1] This action is responsible for its antiemetic and prokinetic properties. Additionally, clebopride is recognized as a partial agonist at the serotonin (B10506) 5-HT4 receptor, which also contributes to its prokinetic effects by enhancing gastrointestinal motility.[2][3]
Q2: What are the known off-target receptors for clebopride?
A2: Beyond its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), clebopride has been shown to bind to other receptors. Receptor binding assays have demonstrated that clebopride binds to the α2-adrenoceptor and, with lower affinity, to the 5-HT2 serotonin receptor.[1][4] It does not appear to interact significantly with dopamine D1, α1-adrenergic, muscarinic acetylcholine (B1216132), H1 histamine, or opioid receptors.[1][4]
Q3: What are the potential consequences of clebopride's off-target effects in my experiments?
A3: Off-target binding can lead to unexpected experimental outcomes. For example:
-
α2-Adrenoceptor Blockade: This can interfere with signaling pathways that regulate neurotransmitter release. In gastrointestinal preparations, this action contributes to enhanced acetylcholine release, which facilitates gastric contractility.[1]
-
5-HT4 Receptor Agonism: While a key part of its prokinetic effect, this can be an unwanted off-target effect in studies focused solely on dopamine signaling. This can lead to cAMP-mediated signaling cascades.[1]
-
hERG Potassium Channel Inhibition: Clebopride has been shown to inhibit hERG potassium channels with an IC50 of 0.62 µM.[4] At high concentrations, this could have implications for cardiovascular safety studies, potentially leading to QT interval prolongation.
Q4: How can I control for clebopride's off-target effects?
A4: To dissect the effects of clebopride, researchers can employ several control strategies:
-
Use of Selective Antagonists: Pre-treat your experimental system with a highly selective antagonist for the suspected off-target receptor (e.g., yohimbine (B192690) for α2-adrenoceptors or a specific 5-HT4 antagonist like GR 125487) before adding clebopride.[1] If the unexpected effect is blocked, it confirms the involvement of that off-target receptor.
-
Use of a "Clean" D2 Antagonist: Compare the effects of clebopride with a D2 antagonist that has a different off-target profile (e.g., raclopride (B1662589) or domperidone).[1]
-
Dose-Response Analysis: A careful dose-response study might reveal a concentration window where D2 antagonism is observed with minimal off-target activation. However, pharmacological blockade is a more robust approach.[1]
Q5: What are the best practices for preparing and storing clebopride solutions?
A5: To avoid issues with solubility and stability, it is recommended to prepare fresh solutions for each experiment.[2] If a stock solution must be prepared, use an appropriate solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation.
Data Presentation
Table 1: Clebopride Receptor Binding Affinities (Ki)
| Receptor | Species/Tissue | Ki (nM) | Reference(s) |
| Dopamine D2 | Canine brain striatum | ~2 | [5] |
| 5-HT4 | - | Data not readily available | [2] |
| α2-Adrenoceptor | Bovine brain membrane | Lower affinity than D2 | [4] |
| 5-HT2 | Bovine brain membrane | Lower affinity than D2 | [4] |
Table 2: Clebopride Functional Activity (EC50/IC50)
| Assay | Species/Tissue/Cell Line | Parameter | Value (µM) | Reference(s) |
| Inhibition of ETS-induced gastric strip contractions | Guinea Pig Stomach | IC50 | 0.43 | [6] |
| Inhibition of hERG potassium channel currents | hERG-transfected CHO cells | IC50 | 0.62 | [4] |
| Dopamine D2 Receptor cAMP Assay | - | EC50/IC50 | Data not readily available | |
| 5-HT4 Receptor cAMP Assay | CHO cells expressing 5-HT4R | EC50 | Data not readily available |
Table 3: Comparative Pharmacokinetic Parameters of Clebopride
| Species | Route | Tmax (h) | Cmax | Half-life (t½) | Bioavailability (%) | Reference(s) |
| Rat | Oral | Data not readily available | Data not readily available | Longer than metoclopramide | Low due to extensive first-pass metabolism | [7] |
| Rat | IV | - | - | Longer than metoclopramide | - | [7] |
| Dog | Oral | Data not readily available | Data not readily available | Longer than metoclopramide | Data not readily available | [7] |
| Dog | IV | - | - | Longer than metoclopramide | - | [7] |
Note: Specific quantitative pharmacokinetic parameters are not consistently available in the public domain. The available data indicates species-specific differences and significant first-pass metabolism in rats.[7]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves in Motility Assays
-
Potential Cause: Biological variability between animals or tissue preparations.
-
Solution: Increase the number of replicates and use tissues from multiple animals to account for biological variation. Ensure consistent dissection and tissue handling procedures.[2]
-
-
Potential Cause: Receptor desensitization due to prolonged agonist exposure.
-
Solution: Ensure adequate washout periods between drug applications to allow receptors to return to their basal state.[2]
-
-
Potential Cause: Instability of clebopride in the experimental buffer.
-
Solution: Prepare fresh drug solutions for each experiment to avoid degradation.[2]
-
Issue 2: Unexpected Results in Cell-Based Assays (e.g., cAMP levels)
-
Potential Cause: Presence of endogenous off-target receptors in your cell line (e.g., 5-HT4 or α2-adrenergic receptors).
-
Solution: Screen your cell line for the expression of potential off-target receptors using techniques like qPCR or Western blotting. Use selective antagonists to block the activity of these receptors and isolate the effect on the target of interest.[1]
-
-
Potential Cause: Cytotoxicity at high concentrations of clebopride.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH) across a wide concentration range of clebopride to determine the cytotoxic threshold. Ensure your experimental concentrations are well below this threshold.[1]
-
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
-
Potential Cause: The radioligand is binding to components other than the receptor of interest.
-
Solution: Optimize the assay conditions by including blocking agents like bovine serum albumin (BSA) in the assay buffer. Adjust incubation time and temperature, and optimize washing steps to reduce non-specific interactions.[8]
-
-
Potential Cause: Issues with the radioligand itself.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value. Check the purity of the radioligand, as impurities can contribute to high non-specific binding.[8]
-
Mandatory Visualization
Caption: Signaling pathways of clebopride's primary and off-target actions.
Caption: General experimental workflow for studying clebopride.
Experimental Protocols
Detailed Methodology 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of clebopride for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
a. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test Compound: Clebopride.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), the radioligand (at a concentration close to its Kd), and varying concentrations of clebopride.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Detailed Methodology 2: cAMP Functional Assay for 5-HT4 Receptor Agonism
This protocol measures the functional activity of clebopride as a 5-HT4 receptor agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).[2]
a. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO).
-
Test Compound: Clebopride.
-
Reference Agonist: Serotonin (5-HT).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
b. Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of clebopride to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve. Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 4. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Variability in Clebopride's Effects on Gastric Motility
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for variability in clebopride's effects on gastric motility. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in designing and interpreting experiments with this prokinetic agent.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clebopride (B1669163) on gastric motility?
A1: Clebopride enhances gastrointestinal motility through a dual mechanism of action. It is a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] By blocking the inhibitory D2 receptors, clebopride increases the release of acetylcholine (B1216132), a key neurotransmitter that stimulates the contraction of smooth muscles in the gastrointestinal tract.[2] Its partial agonism at 5-HT4 receptors further promotes the release of acetylcholine, contributing to increased peristalsis and accelerated gastric emptying.[1]
Q2: What are the known off-target effects of clebopride that could influence experimental results?
A2: Beyond its primary targets, clebopride can interact with other receptors, which may introduce variability. Notably, it has been shown to bind to α2-adrenergic receptors, and with lower affinity, to 5-HT2 serotonin receptors.[3][4] This blockade of α2-adrenoceptors can contribute to enhanced acetylcholine release, further promoting gastric contractility.[3] At supratherapeutic concentrations, clebopride may also block hERG potassium channels, which has implications for cardiac safety and should be considered in the experimental design.[5]
Q3: Why do I observe significant variability in the prokinetic effects of clebopride between subjects or experiments?
A3: Variability in the response to prokinetic agents like clebopride is a known challenge.[6] Several factors can contribute to this, including:
-
Etiology of Gastroparesis: The underlying cause of delayed gastric emptying (e.g., diabetic, idiopathic, or post-surgical) can significantly impact drug efficacy.[7][8][9][10]
-
Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes or drug targets can lead to inter-individual differences in drug response.
-
Autonomic Neuropathy: The presence and severity of autonomic neuropathy, particularly vagal dysfunction, can influence the response to prokinetic agents.[11]
-
Baseline Gastric Motility: The initial state of gastric motor function can affect the magnitude of the response to clebopride.
-
Off-Target Effects: As mentioned in Q2, interactions with other receptors can introduce variability.[3]
-
Experimental Conditions: Minor variations in experimental protocols, tissue handling, and animal models can lead to inconsistent results.[2]
Q4: How can I control for the 5-HT4 receptor agonism of clebopride to isolate its D2 receptor antagonist effects?
A4: To specifically investigate the contribution of D2 receptor antagonism to clebopride's effects, you can co-administer a selective 5-HT4 receptor antagonist, such as GR 125487.[3] This will block the serotonergic pathway, allowing for the isolated assessment of the dopaminergic pathway.
Troubleshooting Guide: Inconsistent Experimental Results
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline gastric motility | Inherent biological differences between animals. Stress-induced alterations in motility. Improper fasting or diet. | Acclimatize animals to the experimental setup to minimize stress. Ensure a consistent and appropriate fasting period and standardized diet before the experiment. |
| Inconsistent dose-response to clebopride | Inaccurate drug concentrations. Receptor desensitization. Tissue viability issues. | Prepare fresh drug solutions for each experiment and verify calculations. Ensure adequate washout periods between drug administrations to prevent tachyphylaxis. Optimize tissue dissection and handling to maintain viability.[2] |
| Unexpected or off-target effects observed | Clebopride's interaction with α2-adrenergic or other receptors. | Use selective antagonists for suspected off-target receptors to confirm their involvement.[3] Compare results with a more selective D2 antagonist. |
| Difficulty in reproducing published findings | Differences in experimental protocols (e.g., animal strain, diet, measurement technique). | Carefully replicate the published methodology, paying close attention to all experimental parameters. Contact the original authors for clarification if necessary. |
Data Presentation
Table 1: In Vitro Binding Affinities of Clebopride for Various Receptors
This table summarizes the binding affinities (Ki) of clebopride for its primary and off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki) | Tissue/Cell Source |
| Dopamine D2 | 3.5 nM | Bovine brain membranes |
| α2-Adrenergic | 780 nM | Bovine brain membranes |
| Serotonin 5-HT2 | Lower Affinity | Bovine brain membranes |
| Serotonin 5-HT4 | Binds/Partial Agonist | Human atrium, gut |
| Dopamine D1 | No significant interaction | Bovine brain membranes |
| α1-Adrenergic | No significant interaction | Bovine brain membranes |
| Muscarinic Acetylcholine | No significant interaction | Bovine brain membranes |
| H1 Histamine | No significant interaction | Bovine brain membranes |
| Opioid | No significant interaction | Bovine brain membranes |
Data compiled from Benchchem technical guides.[3][6]
Table 2: Example of Variability in Gastric Emptying Time (T1/2) with Clebopride
This table presents hypothetical data to illustrate the variability that can be observed in gastric emptying half-time (T1/2) in response to clebopride in different patient populations.
| Patient Group | Treatment | N | Mean Gastric Emptying T1/2 (minutes) | Standard Deviation |
| Healthy Adults | Placebo | 8 | 89 | 15 |
| Clebopride | 8 | 75 | 12 | |
| Geriatric Patients | Placebo | 15 | 112 | 20 |
| Clebopride | 15 | 90 | 18 | |
| Functional Dyspepsia | Clebopride | 11 | No significant variation reported | - |
Data adapted from Schraier et al., 1984 and Caviglia et al., 2017.[12][13] Note that the study by Caviglia et al. reported no significant variation in gastric emptying time in patients with functional dyspepsia treated with clebopride.[13]
Experimental Protocols
Protocol 1: In Vitro Assessment of Clebopride's Effect on Gastric Smooth Muscle Contractility
This protocol describes the use of an isolated organ bath to measure the contractile response of gastric smooth muscle strips to clebopride.[11][14][15][16][17]
1. Tissue Preparation:
- Humanely euthanize the experimental animal (e.g., rat or guinea pig).
- Immediately excise the stomach and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
- Carefully dissect longitudinal or circular smooth muscle strips from the antral region of the stomach.
- Attach one end of the muscle strip to a fixed hook and the other end to a force-displacement transducer using silk sutures.
2. Organ Bath Setup:
- Mount the tissue strip in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 (carbogen).[14]
- Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, record a stable baseline of spontaneous contractions.
- To assess tissue viability, induce a maximal contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
- Wash the tissue thoroughly to return to baseline.
- Construct a cumulative concentration-response curve for clebopride by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals, allowing the response to stabilize at each concentration.
4. Data Analysis:
- Measure the amplitude and frequency of contractions.
- Express the contractile response as a percentage of the maximal KCl-induced contraction.
- Plot the concentration-response curve and calculate the EC50 (the concentration of clebopride that produces 50% of the maximal response).
Protocol 2: In Vivo Assessment of Gastric Emptying using Scintigraphy
This protocol outlines the use of gastric emptying scintigraphy to measure the effect of clebopride in an animal model (e.g., mouse or rat).[4][18][19][20][21]
1. Animal Preparation:
- Fast the animals overnight (12-16 hours) with free access to water.
- Administer clebopride or vehicle (placebo) via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the test meal.
2. Test Meal Preparation:
- Prepare a standardized solid or liquid test meal. A common solid meal consists of a small amount of food (e.g., egg yolk or a standardized chow) mixed with a non-absorbable radioactive tracer, such as Technetium-99m (⁹⁹ᵐTc)-sulfur colloid.[4][21]
3. Administration and Imaging:
- Administer the radiolabeled test meal to the animal (e.g., via voluntary consumption or gavage).
- Immediately after meal ingestion (time zero), acquire an initial image of the stomach using a gamma camera.
- Acquire subsequent images at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).
4. Data Analysis:
- Draw a region of interest (ROI) around the stomach on each image to quantify the amount of radioactivity remaining.
- Correct the counts for radioactive decay.
- Calculate the percentage of gastric retention at each time point relative to the initial counts at time zero.
- Plot the gastric retention over time and calculate the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach.
Mandatory Visualization
Signaling Pathways of Clebopride
Caption: Clebopride's multifaceted signaling pathways enhancing gastric motility.
Experimental Workflow for Investigating Clebopride's Effects
Caption: A structured workflow for assessing clebopride's impact on gastric motility.
References
- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A double-blind comparison of clebopride and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gastroparesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Common Pathophysiological Mechanisms and Treatment of Diabetic Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gutnliver.org [gutnliver.org]
- 10. Pharmacologic treatments for gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Gastric emptying in the aged. Effect of clebopride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric emptying and related symptoms in patients treated with buspirone, amitriptyline or clebopride: a “real world” study by 13C-octanoic Acid Breath Test - Minerva Medica 2017 December;108(6):489-95 - Minerva Medica - Journals [minervamedica.it]
- 14. ijper.org [ijper.org]
- 15. reprocell.com [reprocell.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scintigraphic assessment of gastric emptying of canned and dry diets in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. tech.snmjournals.org [tech.snmjournals.org]
- 21. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
Strategies to mitigate clebopride's off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to identify, understand, and mitigate the off-target effects of clebopride (B1669163) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clebopride?
Clebopride is a substituted benzamide (B126) that functions primarily as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor partial agonist.[1][2] This dual mechanism is responsible for its prokinetic and antiemetic properties, which are leveraged in the treatment of functional gastrointestinal disorders.[1][3]
Q2: What are the known principal off-target receptors for clebopride?
Beyond its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), clebopride has been demonstrated to bind to the α2-adrenergic receptor and, with a lower affinity, to the 5-HT2 serotonin receptor.[1][3] Studies indicate that it does not have a significant interaction with dopamine D1, α1-adrenergic, muscarinic acetylcholine (B1216132), H1 histamine, or opioid receptors.[1][3] There is also evidence of binding to D3 and D4 dopamine receptors.[4]
Q3: What are the potential phenotypic consequences of clebopride's off-target effects in my experiments?
Off-target binding can lead to a variety of unexpected experimental outcomes:
-
α2-Adrenoceptor Blockade: This can interfere with signaling pathways that regulate neurotransmitter release. In gastrointestinal preparations, this action can contribute to enhanced acetylcholine release, thereby facilitating gastric contractility.[1][3] In neuronal cell cultures or in vivo central nervous system (CNS) studies, this could alter synaptic transmission and neuronal firing rates.[1]
-
5-HT4 Receptor Agonism: While considered a primary mechanism for its prokinetic effects, 5-HT4 agonism can be an off-target effect in studies focused solely on dopamine signaling.[1] This can lead to cAMP-mediated signaling cascades, potentially affecting cell proliferation, differentiation, or cardiac function in relevant models.[1]
-
Cardiac Effects: Clebopride can act on cardiac 5-HT4 receptors, potentially causing positive inotropic and chronotropic effects (increased heart rate and contractility).[1] At supratherapeutic concentrations, it has also been shown to block the hERG potassium channel, which could imply a risk for cardiac arrhythmias.[4]
-
Extrapyramidal Symptoms (EPS): In vivo, side effects such as restlessness, parkinsonism, and dyskinesia are attributed to the potent D2 antagonism in the CNS but highlight the need to distinguish these from other neurological effects.[5]
Q4: How can I differentiate between on-target D2 antagonism and off-target effects in my results?
To dissect the various effects of clebopride, researchers can employ several control strategies:
-
Use of Selective Antagonists: Pre-treat your experimental system with a highly selective antagonist for the suspected off-target receptor before administering clebopride. For example, use yohimbine (B192690) for α2-adrenoceptors or a specific 5-HT4 antagonist like GR 125487.[1][3] If the unexpected effect is blocked, it confirms the involvement of that off-target receptor.
-
Employ a "Clean" D2 Antagonist: Compare the effects of clebopride with a D2 antagonist that has a different off-target profile, such as domperidone (B1670879) or raclopride.[1] If both compounds produce the same primary effect, but only clebopride produces the anomalous result, it is likely due to an off-target action.[1]
-
Knockdown/Knockout Models: Utilize cell lines or animal models where the suspected off-target receptor has been genetically removed (e.g., via CRISPR-Cas9 or RNAi).[1] The absence of the anomalous effect in these models provides strong evidence for the off-target interaction.[1]
Q5: How can I specifically control for clebopride's 5-HT4 receptor agonism in my experiments?
Given that clebopride has dual activity, controlling for its serotonergic effects is crucial in experiments focused on dopamine pathways.
-
Co-administration with a 5-HT4 Antagonist: The most direct method is to perform experiments in the presence of a selective 5-HT4 antagonist. This will help to isolate the effects stemming from D2 receptor blockade.[1]
-
Dose-Response Analysis: Clebopride's affinity for D2 and 5-HT4 receptors may differ. Conducting a dose-response analysis can help to distinguish the effects based on the concentration required to elicit them. However, pharmacological blockade is a more robust approach.[1]
Troubleshooting Guides
Problem: My in vitro cell-based assay shows unexpected changes in cAMP levels that are inconsistent with D2 receptor signaling.
-
Potential Cause: This could be due to clebopride's partial agonism at Gs-coupled 5-HT4 receptors, leading to an increase in cAMP, or its antagonism of Gi-coupled α2-adrenergic receptors, which would disinhibit adenylyl cyclase and also increase cAMP levels.[6]
-
Solution:
-
To isolate the D2 effect, pre-incubate the cells with a selective 5-HT4 antagonist and/or an α2-adrenergic agonist.
-
Perform the experiment in a cell line that does not endogenously express 5-HT4 or α2-adrenergic receptors.
-
Measure the effect of a selective D2 antagonist as a comparator.
-
Problem: My in vivo study shows cardiovascular effects (e.g., changes in heart rate or blood pressure) that are not expected from a D2 antagonist.
-
Potential Cause: Clebopride's partial agonism at cardiac 5-HT4 receptors can lead to positive inotropic and chronotropic effects.[1] Additionally, antagonism of α2-adrenergic receptors can influence blood pressure.
-
Solution:
-
Monitor cardiovascular parameters such as ECG and blood pressure in your animal model.[1]
-
To determine if the cardiac effects are mediated by 5-HT4 receptors, administer a peripherally restricted 5-HT4 antagonist to see if these effects are mitigated.[1]
-
To investigate the role of α2-adrenergic blockade, co-administer an α2-adrenergic agonist.
-
Quantitative Data
Table 1: Clebopride Binding Affinity
The following table summarizes the reported binding affinities of clebopride for its primary and off-target receptors. Lower Ki values indicate higher affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Tissue/System |
| Dopamine | D2 | ~2 nM[4] | Canine brain striatum |
| D3 | Intermediate Affinity[4] | Recombinant cell lines | |
| D4 | High Affinity[4] | Recombinant cell lines | |
| Serotonin | 5-HT4 | Not Reported (Partial Agonist) | Human atrium, gut |
| 5-HT2 | Lower Affinity[3] | Bovine brain membrane | |
| 5-HT3 | Acts on[4] | - | |
| Adrenergic | α2 | Lower Affinity[3] | Bovine brain membrane |
| α1 | No Affinity[1] | Bovine brain membrane | |
| hERG | K+ Channel | IC50: 0.62 µM | hERG-transfected CHO cells |
Experimental Protocols
Radioligand Binding Assay for Off-Target Affinity
This protocol is used to determine the binding affinity (Ki) of clebopride for a panel of potential off-target receptors.
1. Preparation:
-
Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., α2-adrenoceptor) or from relevant tissues.[1]
2. Assay Setup:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors) to the membrane preparation.[1]
3. Competition:
-
Add increasing concentrations of unlabeled clebopride to compete with the radioligand for binding to the receptor.[1]
4. Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
5. Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
6. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
7. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the clebopride concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of clebopride that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
cAMP Functional Assay for 5-HT4 and α2-Adrenergic Effects
This assay measures the functional consequence of clebopride's interaction with Gs-coupled 5-HT4 receptors (agonism) or Gi-coupled α2-adrenergic receptors (antagonism).
1. Cell Culture:
-
Plate cells expressing the receptor of interest (e.g., CHO-5-HT4 or HEK293-α2A) in a multi-well plate and culture overnight.
2. Assay Procedure:
-
For 5-HT4 Partial Agonism:
-
Incubate the cells with increasing concentrations of clebopride.
-
-
For α2-Adrenergic Antagonism:
-
Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.[6]
-
Co-incubate the cells with a known α2-adrenergic agonist and increasing concentrations of clebopride.[6]
-
3. Incubation:
-
Incubate the plate for a predetermined time at 37°C to allow for changes in cAMP production.[6]
4. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.[6]
-
Measure the cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).[6]
5. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the clebopride concentration.
-
For agonist activity (5-HT4), fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[6]
-
For antagonist activity (α2-adrenergic), the data should show a dose-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value for clebopride's antagonistic activity.[6]
Whole-Cell Patch Clamp for hERG Channel Inhibition
This protocol assesses the potential for clebopride to inhibit the hERG potassium channel.
1. Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Culture cells on coverslips for recording.
2. Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external recording solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Voltage Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to measure the tail current.
4. Drug Application:
-
Record baseline hERG currents.
-
Perfuse the cell with increasing concentrations of clebopride and record the current at each concentration until a steady-state block is achieved.
5. Data Analysis:
-
Measure the amplitude of the hERG tail current before and after drug application.
-
Plot the percentage of current inhibition against the clebopride concentration.
-
Fit the data to a concentration-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 3. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clebopride‐Associated Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Clebopride and Metoclopramide on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of clebopride (B1669163) and metoclopramide (B1676508), two substituted benzamide (B126) drugs utilized for their prokinetic and antiemetic properties. The primary focus of this analysis is their interaction with the dopamine (B1211576) D2 receptor, a key molecular target responsible for both their therapeutic efficacy and prominent side effects.
Introduction and Pharmacological Context
Clebopride and metoclopramide are structurally related compounds that enhance gastrointestinal motility and prevent nausea and vomiting.[1][2] Their clinical utility is primarily derived from their ability to antagonize dopamine D2 receptors in both the central nervous system (CNS) and the gastrointestinal (GI) tract.[3][4] In the GI tract, dopamine acts as an inhibitory neurotransmitter; by blocking its D2 receptors, these drugs disinhibit motility, leading to a prokinetic effect.[5][6] In the CNS, their antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata underlies their potent antiemetic effects.[7][8]
While sharing this primary mechanism, their pharmacological profiles exhibit important differences in receptor affinity and selectivity, which can influence their clinical performance and adverse effect profiles.
Mechanism of Action at the D2 Receptor
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Clebopride and metoclopramide act as antagonists, binding to the D2 receptor and preventing dopamine from activating this inhibitory pathway. This blockade effectively increases the release of acetylcholine (B1216132) from myenteric neurons, enhancing gastric contractions and transit.[3][9]
Comparative Receptor Binding Affinity
Quantitative data from radioligand binding assays reveal significant differences in the binding affinities of clebopride and metoclopramide for the D2 receptor and other targets. Clebopride demonstrates a substantially higher affinity for the D2 receptor compared to metoclopramide.
| Compound | Target Receptor | Binding Affinity (Ki / IC50) | Species/Tissue | Reference(s) |
| Clebopride | Dopamine D2 | 3.5 nM (Ki) | Bovine Brain | [10][11] |
| Dopamine D1 | >10,000 nM (Ki) | - | [11] | |
| α2-Adrenoceptor | 780 nM (Ki) | Bovine Brain | [10] | |
| Metoclopramide | Dopamine D2 | 113 nM (Ki) | - | [12] |
| 483 nM (IC50) | - | [13] | ||
| 5-HT3 | 308 nM (IC50) | - | [13] | |
| 5-HT4 | Agonist activity | - | [3] |
Note: Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity; lower values indicate higher affinity.
The data clearly indicate that clebopride is a more potent D2 receptor antagonist than metoclopramide, with an affinity that is approximately 30- to 100-fold higher.[10][11][12][13] Furthermore, clebopride shows high selectivity for the D2 receptor over the D1 subtype.[11] Both drugs also interact with other receptors; metoclopramide has notable activity at serotonin (B10506) 5-HT3 and 5-HT4 receptors, which contributes to its antiemetic and prokinetic effects, respectively, while clebopride has a lower affinity for α2-adrenergic receptors.[3][9][10]
Experimental Protocols
The determination of binding affinities (Ki values) is critical for comparing pharmacological agents and is typically performed using competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., clebopride, metoclopramide) by measuring its ability to displace a specific radiolabeled ligand from the D2 receptor.
Materials:
-
Tissue/Cell Source: Cell membranes prepared from tissues or cell lines expressing a high density of D2 receptors (e.g., bovine or canine brain striatum, HEK293 cells transfected with the D2 receptor gene).[12][14]
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.[12][14]
-
Test Compounds: Clebopride, metoclopramide.
-
Non-specific Binding Control: A high concentration of a non-radioactive D2 antagonist (e.g., haloperidol (B65202) or sulpiride) to determine non-specific binding.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in a cold buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation, wash, and resuspend in the assay buffer.[15]
-
Assay Incubation: In test tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³H]spiperone), and varying concentrations of the unlabeled competitor drug (clebopride or metoclopramide).[12]
-
Control Groups: Prepare tubes for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand. Wash the filters quickly with cold buffer to remove any remaining free radioligand.[12][15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor drug concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the curve.[15]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Clinical Implications and Side Effect Profiles
The primary therapeutic and adverse effects of both drugs are directly linked to their D2 receptor antagonism.
-
Therapeutic Effects: The prokinetic effect is beneficial for gastroparesis and functional dyspepsia, while the antiemetic effect is useful for managing nausea and vomiting from various causes, including chemotherapy.[8][16] Some studies suggest that clebopride may be more efficacious than metoclopramide in improving global symptoms of gastroparesis.[3][9] One study also found that clebopride induced a significantly higher increase in lower esophageal sphincter pressure than metoclopramide.[17]
-
Adverse Effects: Blockade of D2 receptors in the brain's nigrostriatal pathway can lead to an imbalance between dopaminergic and cholinergic signaling, resulting in extrapyramidal symptoms (EPS), which include acute dystonia (disordered muscle contractions) and tardive dyskinesia (involuntary movements) with long-term use.[7] D2 blockade in the pituitary gland disrupts the tonic inhibition of prolactin release, leading to hyperprolactinemia.[7]
The comparative incidence of EPS is complex. A study of voluntary notifications to the Spanish Drug Surveillance System suggested a higher number of adverse reaction reports, particularly for EPS, with clebopride compared to metoclopramide.[1][18] Conversely, a randomized crossover study in patients receiving cisplatin-induced emesis found that EPS occurred in 17% of courses with metoclopramide, but in none of the courses with clebopride.[19] This discrepancy highlights that the risk of side effects may be dependent on the patient population, dosage, and clinical context.
Conclusion
Clebopride and metoclopramide are both effective prokinetic and antiemetic agents that function primarily as dopamine D2 receptor antagonists. The key distinctions for researchers and drug developers are:
-
Potency: Clebopride exhibits a significantly higher binding affinity for the D2 receptor than metoclopramide.
-
Selectivity: Both drugs interact with other receptors, but their selectivity profiles differ. Metoclopramide has clinically relevant activity at serotonin receptors, whereas clebopride also interacts with α2-adrenergic receptors, albeit with lower affinity than for D2 receptors.
-
Clinical Profile: While both are effective, some evidence suggests clebopride may offer superior efficacy in certain GI conditions. The comparative risk of extrapyramidal side effects remains an area requiring further direct, head-to-head clinical trials for definitive clarification.
This analysis underscores that while clebopride and metoclopramide belong to the same chemical class and share a primary target, their distinct pharmacological profiles warrant careful consideration in both clinical application and future drug development efforts.
References
- 1. Clebopride - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clebopride: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effect of clebopride on lower esophageal sphincter pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. [Comparative study on the tolerance and efficacy of high doses of metoclopramide and clebopride in vomiting induced by cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of clebopride's efficacy in a placebo-controlled dyspepsia trial
A pivotal double-blind, placebo-controlled clinical trial has validated the efficacy of clebopride (B1669163) in treating dyspeptic symptoms associated with delayed gastric emptying. The study, conducted by Bavestrello et al., found that clebopride was significantly more effective than placebo in alleviating symptoms and improving objective radiological markers of gastric emptying.
This guide provides a comprehensive analysis of the available data on clebopride's performance, detailed experimental protocols from the key clinical trial, and a comparison with other therapeutic alternatives for dyspepsia. The information is intended for researchers, scientists, and drug development professionals in the field of gastroenterology.
Comparative Efficacy of Clebopride in Dyspepsia
The primary evidence for clebopride's efficacy in dyspepsia stems from a three-month, double-blind, placebo-controlled trial involving 76 patients with dyspeptic symptoms and radiologically confirmed delayed gastric emptying.[1][2] While the full quantitative data from this seminal study is not widely available, the published results indicate a statistically significant superiority of clebopride over placebo.
Table 1: Summary of Efficacy Results for Clebopride vs. Placebo in Dyspepsia with Delayed Gastric Emptying
| Outcome Measure | Clebopride (0.5 mg TID) | Placebo | Statistical Significance |
| Symptom Relief | Superior to placebo in reducing or relieving dyspeptic symptoms. | - | P ≤ 0.001[2] |
| Roentgenological Findings | More effective than placebo in reducing or relieving roentgenological findings associated with delayed gastric emptying. | - | P ≤ 0.001[1][2] |
TID: Ter in die (three times a day)
For context, other prokinetic agents have also been evaluated in placebo-controlled trials for functional dyspepsia. For instance, a trial on itopride (B38515), another dopamine (B1211576) D2 antagonist, showed that after eight weeks, 57% to 64% of patients receiving different doses of itopride reported being symptom-free or having marked improvement, compared to 41% of patients in the placebo group.[3][4]
Experimental Protocols
The validation of clebopride's efficacy was established through a rigorous clinical trial methodology.
Protocol: A Double-Blind, Placebo-Controlled Trial of Clebopride in Dyspepsia with Delayed Gastric Emptying
-
Study Design: A three-month, double-blind, randomized, placebo-controlled clinical trial.[1][2]
-
Participant Population: 76 patients presenting with dyspeptic symptoms secondary to roentgenologically demonstrated delayed gastric emptying.[1][2]
-
Intervention:
-
Treatment Group: Clebopride administered at a dose of 0.5 mg three times daily (TID).[2]
-
Control Group: Placebo administered three times daily.
-
-
Primary Outcome Measures:
-
Reduction or relief of dyspeptic symptoms. The specific symptom scoring system used was not detailed in the available literature.
-
Improvement in roentgenological findings associated with delayed gastric emptying. The precise radiological assessment method was not specified.
-
-
Trial Duration: Three months.[2]
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Statistical Analysis: The efficacy of clebopride was compared to placebo, with a P-value of less than or equal to 0.001 considered statistically significant.[2]
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the clinical trial design and the pharmacological action of clebopride, the following diagrams are provided.
Clebopride's therapeutic effect is primarily mediated through its antagonism of dopamine D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors in the gastrointestinal tract.
Alternative Therapeutic Agents
While clebopride has demonstrated efficacy, other prokinetic agents are also used in the management of dyspepsia and gastroparesis. Cisapride (B12094), a serotonin 5-HT4 receptor agonist, has also been shown to be effective in reducing dyspeptic symptoms.[5] However, its use has been restricted in some countries due to concerns about cardiac side effects. Other alternatives include domperidone (B1670879) and metoclopramide, which are also dopamine D2 receptor antagonists.
In a comparative study, cisapride was found to be as effective as clebopride in reducing dyspeptic symptoms, but with a profile of less severe side effects.[5] The most common side effect reported for clebopride was drowsiness.[5]
Conclusion
The available evidence from a key placebo-controlled trial strongly supports the efficacy of clebopride in the management of dyspepsia with delayed gastric emptying. Its dual mechanism of action on both dopamine and serotonin receptors provides a pharmacological basis for its prokinetic effects. For researchers and drug development professionals, clebopride remains a relevant compound in the therapeutic landscape for gastrointestinal motility disorders. Further head-to-head trials with modern, standardized outcome measures would be beneficial to better delineate its comparative effectiveness against newer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A double-blind comparison of clebopride and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A placebo-controlled trial of itopride in functional dyspepsia. | Semantic Scholar [semanticscholar.org]
- 5. Clinical efficacy and safety of cisapride and clebopride in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Clebopride and Other Substituted Benzamides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency and mechanism of action of pharmacologically similar compounds is paramount. This guide provides an objective comparison of clebopride (B1669163), a substituted benzamide (B126) with prokinetic and antiemetic properties, against other drugs in its class, including metoclopramide (B1676508) and domperidone (B1670879). The comparative analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanisms of Action: A Dual Approach to Gastrointestinal Motility
Substituted benzamides primarily exert their effects through the antagonism of dopamine (B1211576) D2 receptors. In the gastrointestinal (GI) tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking D2 receptors, drugs like clebopride, metoclopramide, and domperidone reduce this inhibitory tone, leading to enhanced gastric emptying and intestinal transit. Their antiemetic properties stem from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2]
A key differentiator among these compounds is their activity at serotonin (B10506) 5-HT4 receptors. Agonism at these receptors, located on enteric neurons, promotes the release of acetylcholine, a primary excitatory neurotransmitter in the gut, thereby further stimulating GI motility.[3][4] Clebopride and metoclopramide are known to act as partial agonists at 5-HT4 receptors, contributing to their prokinetic efficacy.[3][5][6] Domperidone, in contrast, is a peripherally selective D2 antagonist with minimal to no affinity for serotonin receptors.[5][6]
Data Presentation: Comparative Potency at a Glance
The following tables summarize the quantitative data on the potency of clebopride and its comparators from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT4 Receptor |
| Clebopride | 1.5 - 3.5[7] | Partial Agonist[3][8] |
| Metoclopramide | ~2.2 x 10⁻⁵ M (EC50 for antroduodenal coordination)[6] | Partial Agonist (pEC50 = 6.0-6.1 in mice)[5][6] |
| Domperidone | 0.42 - 1.75[9][10] | No significant affinity[5][6] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Prokinetic Potency
| Compound | Gastric Emptying (Rat) | Lower Esophageal Sphincter Pressure (LESP) (Dog) |
| Clebopride | Potent, significant effects at 0.3-10 mg/kg i.p.[3] | ~10 times more potent than metoclopramide[3] |
| Metoclopramide | Significant effects starting at 3 mg/kg i.p.[3] | - |
| Domperidone | Weak efficacy at 3 mg/kg i.p.[3] | No significant activity at tested doses[3] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the pharmacology of substituted benzamides.
Caption: Dopamine D2 Receptor Antagonism by Substituted Benzamides.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Evaluation of esophageal high-resolution manometry in awake and sedated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. graphyonline.com [graphyonline.com]
- 5. Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations | FUJIFILM VisualSonics [visualsonics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.utoronto.ca [sites.utoronto.ca]
- 10. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Bioanalysis of Clebopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of clebopride (B1669163) in biological matrices, primarily human plasma. It offers an objective comparison of a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methods. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific study needs.
Introduction to Clebopride and its Bioanalysis
Clebopride is a substituted benzamide (B126) with antiemetic and prokinetic properties, acting as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Accurate and reliable quantification of clebopride in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide compares the established LC-MS/MS method by Tan et al. (2010) with two distinct HPLC-UV methods, highlighting the key differences in their experimental procedures and performance characteristics.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of the LC-MS/MS and two HPLC-UV methods for clebopride analysis.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | LC-MS/MS Method (Tan et al., 2010) | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Chromatographic Column | CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.) | X-Terra RP-18 (5 µm, 250 mm x 4.6 mm)[4] | Nucleosil C18 (5 µm, 25 cm x 4.6 mm)[5] |
| Mobile Phase | Isocratic gradient (details not specified) | 0.03M Di-Potassium hydrogen ortho-phosphate (B1173645) (pH 3.2 with ortho-phosphoric acid) and methanol (B129727) (30:70 v/v)[4] | 10mM ammonium (B1175870) formate (B1220265) buffer (pH 5.5), acetonitrile, and methanol (10:80:10 v/v/v)[5] |
| Flow Rate | Not specified | 1.0 mL/min[4] | 0.6 mL/min[5] |
| Detection | ESI-MS/MS | UV at 225 nm[4] | UV at 283 nm[5] |
| Internal Standard | Itopride | Not specified | Not specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS Method (Tan et al., 2010) | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Linearity Range | 69.530 - 4450.0 pg/mL | 0.5 - 6 µg/mL[4] | 1 - 60 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 69.530 pg/mL | 75 ng/mL[4] | 37.8 pg/mL[5] |
| Precision (RSD%) | Within 6.83% | Not specified | Not specified |
| Accuracy (%) | -8.16% to 1.88% | Not specified | Not specified |
| Extraction Recovery (%) | ~77% | Not specified | Not specified |
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies for the compared analytical techniques.
LC-MS/MS Method (Tan et al., 2010)
1. Sample Preparation:
-
A simple liquid-liquid extraction is employed for the isolation of clebopride and the internal standard (itopride) from human plasma.
2. Chromatographic Conditions:
-
Column: CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.).
-
Elution: Isocratic gradient.
-
Internal Standard: Itopride.
3. Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Clebopride: m/z 373.9 → m/z 184.0
-
Itopride: m/z 359.9 → m/z 71.5
-
HPLC-UV Method 1
1. Sample Preparation:
-
The method was developed for bulk and tablet dosage forms; adaptation for plasma would require a validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[4]
2. Chromatographic Conditions:
-
Column: X-Terra RP-18 (5 µm, 250 mm x 4.6 mm).[4]
-
Mobile Phase: A mixture of 0.03M Di-Potassium hydrogen ortho-phosphate (adjusted to pH 3.2 with dilute ortho-phosphoric acid) and methanol in a 30:70 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 225 nm.[4]
HPLC-UV Method 2
1. Sample Preparation:
-
Drug is extracted from clebopride-spiked human plasma.[5]
2. Chromatographic Conditions:
-
Column: Nucleosil C18 (5 µm, 25 cm x 4.6 mm).[5]
-
Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 5.5), acetonitrile, and methanol in a 10:80:10 (v/v/v) ratio.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Detection: UV at 283 nm.[5]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflow for a generic LC-MS/MS bioanalysis and the signaling pathway of clebopride.
Caption: A generalized experimental workflow for LC-MS/MS bioanalysis.
Caption: Dual signaling pathways of clebopride.
Conclusion
The cross-validation of these bioanalytical methods reveals a significant difference in their performance, particularly in terms of sensitivity. The LC-MS/MS method demonstrates a substantially lower limit of quantification (in the pg/mL range) compared to the HPLC-UV methods (in the ng/mL to µg/mL range). This makes LC-MS/MS the superior choice for pharmacokinetic studies where low concentrations of clebopride are expected.
However, HPLC-UV methods offer a viable alternative when the expected concentrations are higher, or when access to mass spectrometry instrumentation is limited. These methods are generally more cost-effective and can be suitable for the analysis of pharmaceutical formulations or in vitro studies. The choice of the optimal method will ultimately be guided by the specific requirements of the research, balancing the need for sensitivity with practical considerations of cost and equipment availability.
References
A Comparative Efficacy Analysis of Clebopride and Itopride for Gastroparesis
For Immediate Release
This guide provides a detailed comparison of the efficacy of two prokinetic agents, clebopride (B1669163) and itopride (B38515), in the management of gastroparesis. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.
Introduction to Prokinetic Agents in Gastroparesis
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Prokinetic drugs are a cornerstone of treatment, aiming to enhance gastrointestinal motility. This guide focuses on two such agents: clebopride and itopride.
Mechanism of Action
The therapeutic effects of clebopride and itopride stem from their distinct interactions with neurotransmitter pathways that regulate gastrointestinal motility.
Clebopride is a substituted benzamide (B126) that primarily acts as a potent and selective dopamine (B1211576) D2 receptor antagonist.[1] By blocking these inhibitory receptors in the gastrointestinal tract, clebopride enhances motility.[1][2] Additionally, it exhibits partial agonism at serotonin (B10506) 5-HT4 receptors, which further promotes the release of acetylcholine, a key neurotransmitter for stimulating smooth muscle contraction in the gut.[1][3][4] Its antiemetic properties are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][3]
Itopride possesses a dual mechanism of action.[5][6] It acts as a dopamine D2 receptor antagonist and also inhibits the enzyme acetylcholinesterase.[7][8][9] The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction.[5][8] This synergistic action—blocking dopamine's inhibitory effects while potentiating acetylcholine's stimulatory effects—results in enhanced gastrointestinal peristalsis, accelerated gastric emptying, and increased lower esophageal sphincter pressure.[5][9]
Comparative Efficacy: A Synthesis of Clinical Data
Direct head-to-head trials comparing clebopride and itopride for gastroparesis are scarce. However, a 2022 systematic review and network meta-analysis of 29 randomized controlled trials (RCTs) involving 3,772 patients provides the most robust comparative efficacy data to date.[10]
This meta-analysis evaluated multiple medications based on their ability to improve global symptoms of gastroparesis. The results indicated that oral dopamine antagonists as a class were among the most effective treatments.[10][11][12]
| Drug/Class | Rank for Efficacy (Global Symptoms) | Pooled Relative Risk (RR) of Symptoms Not Improving (95% CI) | P-score* | Key Finding Source(s) |
| Clebopride | 1st | 0.30 (0.16 - 0.57) | 0.99 | [10][11][12][13] |
| Domperidone (B1670879)** | 2nd | 0.68 (0.48 - 0.98) | 0.76 | [10][11][12][13] |
| Oral Dopamine Antagonists (Class) | - | 0.58 (0.44 - 0.77) | 0.96 | [10][11][12] |
| Tachykinin-1 Antagonists (Class) | - | 0.69 (0.52 - 0.93) | 0.83 | [10][11][12] |
*P-score represents the certainty that a treatment is better than another treatment, averaged over all competing treatments. A higher score indicates a higher ranking. **Domperidone is a dopamine antagonist with a similar mechanism to itopride, providing an indirect comparison point from the meta-analysis.
The analysis ranked clebopride first among all evaluated drugs for improving global gastroparesis symptoms, demonstrating a significant advantage over placebo.[11][12][14] Studies on itopride have also demonstrated its efficacy, particularly in patients with diabetic gastroparesis, where it has been shown to significantly improve upper gastrointestinal symptoms and normalize gastric emptying.[15][16][17][18]
Experimental Protocols: A Representative Methodology
The clinical evaluation of prokinetic agents for gastroparesis typically follows a rigorous, standardized protocol. The following is a representative methodology synthesized from various clinical trials of clebopride and itopride.[15][19][20]
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.
Patient Population:
-
Inclusion Criteria: Adults (e.g., 18-70 years) with a confirmed diagnosis of gastroparesis (either diabetic or idiopathic), characterized by delayed gastric emptying documented by a standardized test (e.g., gastric emptying scintigraphy). Patients must present with moderate to severe symptoms, such as nausea, vomiting, and bloating, quantified using a validated scoring system like the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).[15]
-
Exclusion Criteria: Mechanical obstruction of the GI tract, previous gastric surgery, use of confounding medications (e.g., opioids, other prokinetics), and certain comorbidities (e.g., uncontrolled thyroid disease, severe renal or hepatic impairment).
Intervention:
-
Treatment Arm 1: Clebopride (e.g., 0.5 mg, three times daily before meals).[19][20]
-
Treatment Arm 2: Itopride (e.g., 50 mg, three times daily before meals).[5]
-
Control Arm: Matching placebo.
-
Duration: Typically 4 to 8 weeks.[5]
Outcome Measures:
-
Primary Endpoint: The proportion of patients achieving a clinically significant improvement in global gastroparesis symptoms from baseline to the end of treatment. This is often defined as a specific reduction (e.g., ≥50%) in a composite symptom score.
-
Secondary Endpoints:
-
Change in individual symptom scores (nausea, vomiting, bloating, early satiety).
-
Change in gastric emptying time as measured by scintigraphy or breath test.[17]
-
Patient-reported quality of life assessments.
-
Safety and tolerability, assessed by monitoring adverse events.
-
Statistical Analysis: An intention-to-treat (ITT) analysis is typically performed, including all randomized patients. The primary endpoint is analyzed using methods appropriate for categorical data (e.g., chi-squared test), while secondary continuous outcomes are analyzed using t-tests or ANCOVA.
Safety and Tolerability
Clebopride: Common side effects can include drowsiness and restlessness.[20][21] As with other dopamine antagonists, there is a potential risk of extrapyramidal symptoms, although this is less common.[21]
Itopride: Itopride is generally well-tolerated.[15][16] Because it does not readily cross the blood-brain barrier, central nervous system side effects are minimal.[7] The most commonly reported adverse effects are mild and transient gastrointestinal disturbances like diarrhea.[8] It does not have an adverse effect on the QT interval.[7]
Conclusion
Based on a comprehensive network meta-analysis, clebopride shows superior efficacy in improving the global symptoms of gastroparesis compared to other evaluated prokinetic agents.[10] Itopride is also an effective agent, supported by positive outcomes in studies on diabetic gastroparesis, and it possesses a favorable safety profile with minimal CNS side effects.[7][15][16] The choice between these agents may be guided by the specific clinical context, patient comorbidities, and regional availability. Further head-to-head comparative trials are warranted to provide a more definitive efficacy comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 4. What is Clebopride Malate used for? [synapse.patsnap.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Effect of itopride, a new prokinetic, in patients with mild GERD: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]
- 9. Itopride - Wikipedia [en.wikipedia.org]
- 10. Efficacy and Safety of Drugs for Gastroparesis: Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Two Drug Classes Appear Effective for Gastroparesis Treatment [medscape.com]
- 14. Clebopride and domperidone efficacious options for alleviating gastroparesis symptoms [medicaldialogues.in]
- 15. Efficacy and safety of itopride SR for upper gastrointestinal symptoms in patients with diabetic gastroparesis: real-world evidence from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of itopride SR for upper gastrointestinal symptoms in patients with diabetic gastroparesis: real-world evidence from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lkv.biz [lkv.biz]
- 18. researchgate.net [researchgate.net]
- 19. A double-blind comparison of clebopride and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical efficacy and safety of cisapride and clebopride in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mims.com [mims.com]
A Comparative Analysis of Clebopride and Metoclopramide Side Effect Profiles: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the side effect profiles of two commonly used prokinetic agents, clebopride (B1669163) and metoclopramide (B1676508). Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data, outlines experimental methodologies for assessing adverse effects, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their pharmacological differences.
Executive Summary
Clebopride and metoclopramide are both substituted benzamide (B126) dopamine (B1211576) D2 receptor antagonists with prokinetic and antiemetic properties. Their therapeutic utility is often weighed against their potential to induce a range of side effects, most notably extrapyramidal symptoms (EPS). This guide reveals that while both drugs share a similar mechanism of action, nuances in their receptor affinity and off-target effects may contribute to differences in their side effect profiles. The available data, primarily from observational studies and some head-to-head trials, suggests a potentially higher incidence of extrapyramidal reactions with clebopride compared to metoclopramide in some patient populations, though findings can be variable across different study designs and patient cohorts.
Data Presentation: A Head-to-Head Look at Side Effect Incidence
The following tables summarize the quantitative data on the incidence of key side effects from comparative and observational studies. It is important to note that direct, large-scale, randomized controlled trials comprehensively comparing the full spectrum of side effects are limited.
Table 1: Incidence of Extrapyramidal Symptoms (EPS)
| Drug | Incidence of EPS | Study Details |
| Clebopride | 72.4% of suspected adverse reactions reported were for extrapyramidal toxicity[1] | Observational study of voluntary notifications to the Spanish Drug Surveillance System.[1] |
| 0% | Randomized crossover pilot study in 41 patients treated with cisplatin.[2] | |
| Metoclopramide | 48.0% of suspected adverse reactions reported were for extrapyramidal toxicity[1] | Observational study of voluntary notifications to the Spanish Drug Surveillance System.[1] |
| 17% | Randomized crossover pilot study in 41 patients treated with cisplatin.[2] |
Table 2: Incidence of Other Common Side Effects
| Side Effect | Clebopride Incidence | Metoclopramide Incidence | Study Details |
| Sedation | 20% | 24% | Randomized crossover pilot study in 41 patients treated with cisplatin.[2] |
| Diarrhea | 37% | 20% | Randomized crossover pilot study in 41 patients treated with cisplatin.[2] |
Table 3: Cardiovascular Safety Profile (Indirect Comparison)
| Drug | Key Findings | Study Details |
| Metoclopramide | Higher risk of all-cause and cardiovascular mortality compared to domperidone.[3] | A population-based cohort study.[3] |
| Clebopride | Data from direct comparative studies on cardiovascular safety with metoclopramide is limited. | - |
Table 4: Hyperprolactinemia
| Drug | Effect on Prolactin | Study Details |
| Metoclopramide | Known to cause a prompt and marked rise in serum prolactin levels.[4][5] | Studies in normal subjects and hyperprolactinemic women.[4][5] |
| Clebopride | As a dopamine antagonist, it is expected to increase prolactin levels, but direct comparative incidence data with metoclopramide is scarce. | - |
Experimental Protocols: Methodologies for Side Effect Assessment
The evaluation of side effect profiles in a comparative clinical trial of clebopride and metoclopramide would necessitate a robust and standardized methodology.
Study Design
A randomized, double-blind, crossover, or parallel-group study design is optimal. A crossover design, where each patient receives both drugs at different times, allows for within-subject comparison, reducing inter-individual variability.
Patient Population
The selection of the patient population is critical and should be well-defined based on the therapeutic indication being studied (e.g., gastroparesis, chemotherapy-induced nausea and vomiting). Baseline neurological and cardiovascular assessments should be conducted to exclude patients with pre-existing conditions that could confound the side effect assessment.
Assessment of Extrapyramidal Symptoms (EPS)
A multi-faceted approach is recommended for the assessment of EPS:
-
Standardized Rating Scales: Utilize validated scales administered by trained raters at baseline and at regular intervals throughout the study. Commonly used scales include:
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive tool to assess parkinsonism, akathisia, dystonia, and tardive dyskinesia.[6][7]
-
Abnormal Involuntary Movement Scale (AIMS): Primarily used for the assessment of tardive dyskinesia.[6]
-
Simpson-Angus Scale (SAS): For the assessment of drug-induced parkinsonism.
-
Barnes Akathisia Rating Scale (BARS): Specifically designed to measure the severity of akathisia.[8]
-
-
Clinical Observation: Regular neurological examinations should be performed to detect subtle signs of movement disorders.
-
Patient-Reported Outcomes: Questionnaires can capture the subjective experience of symptoms like restlessness and muscle stiffness.
Monitoring of Prolactin Levels
-
Baseline Measurement: A baseline serum prolactin level should be obtained from all participants.[9][10]
-
Scheduled Monitoring: Prolactin levels should be measured at predefined time points during and after treatment.[11][12]
-
Symptomatic Assessment: Patients should be monitored for clinical signs of hyperprolactinemia, such as galactorrhea, gynecomastia, and menstrual irregularities.[11]
Cardiovascular Safety Assessment
-
Electrocardiogram (ECG): Baseline and follow-up ECGs are crucial to monitor for any changes in QT interval or other cardiac parameters.
-
Vital Signs: Regular monitoring of blood pressure and heart rate is essential.
-
Adverse Event Reporting: A standardized system for recording and grading all cardiovascular adverse events should be in place.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for both clebopride and metoclopramide involves the antagonism of dopamine D2 receptors. Their effects on the 5-HT4 receptor also contribute to their prokinetic activity.
Caption: Signaling pathways of clebopride and metoclopramide.
Experimental Workflow
A typical experimental workflow for a comparative clinical trial designed to assess the side effect profiles of clebopride and metoclopramide is illustrated below.
References
- 1. [Extrapyramidal toxicity caused by metoclopramide and clebopride: study of voluntary notifications of adverse effects to the Spanish Drug Surveillance System] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study on the tolerance and efficacy of high doses of metoclopramide and clebopride in vomiting induced by cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ices.on.ca [ices.on.ca]
- 4. Comparison of metoclopramide with other dynamic tests of prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolactin response to metoclopramide and thyrotropin-releasing hormone in normoprolactinemic and hyperprolactinemic women: a comparison of diagnostic validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. psychdb.com [psychdb.com]
- 9. Monitoring prolactin in patients taking antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [wlv.openrepository.com]
- 11. tewv.nhs.uk [tewv.nhs.uk]
- 12. Prolactin monitoring for patients on antipsychotic drugs: A narrative review of clinical relevance - Archives of Biological Psychiatry [archivesbiologicalpsychiatry.org]
A Comparative Analysis of the Therapeutic Ratio of Clebopride and Older Prokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic ratio of clebopride (B1669163), a substituted benzamide (B126) prokinetic agent, with the older and more established prokinetics, metoclopramide (B1676508) and domperidone (B1670879). By examining their pharmacological profiles, clinical efficacy, and adverse effect profiles, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development. The analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies provided for key experiments.
Mechanism of Action: A Tale of Three Prokinetics
The prokinetic effects of clebopride, metoclopramide, and domperidone are primarily mediated through their antagonism of the dopamine (B1211576) D2 receptor. However, their distinct affinities for this and other receptors, as well as their ability to cross the blood-brain barrier, result in significant differences in their therapeutic and adverse effect profiles.
-
Clebopride: A potent dopamine D2 receptor antagonist that also exhibits partial agonism at serotonin (B10506) 5-HT4 receptors. This dual mechanism is believed to contribute to its prokinetic effects by blocking the inhibitory effects of dopamine and stimulating the release of acetylcholine (B1216132) in the myenteric plexus.[1]
-
Metoclopramide: This agent also acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Additionally, it possesses weak 5-HT3 receptor antagonist properties, which contributes to its antiemetic effects.[2][3]
-
Domperidone: A peripherally selective dopamine D2 and D3 receptor antagonist.[4] Unlike clebopride and metoclopramide, it does not readily cross the blood-brain barrier, leading to a lower incidence of central nervous system side effects.[5]
Comparative Efficacy: A Quantitative Overview
Clinical studies have demonstrated the efficacy of all three agents in managing disorders of gastrointestinal motility, such as gastroparesis and dyspepsia. However, their relative efficacy can vary.
| Drug | Indication | Efficacy Metric | Result | Reference |
| Clebopride | Cisplatin-induced emesis | Antiemetic activity vs. Metoclopramide (10 mg/kg) | Similar at 1 mg/kg dose | [6] |
| Metoclopramide | Cisplatin-induced emesis | Antiemetic activity vs. Clebopride (0.5 & 0.75 mg/kg) | Moderately higher | [6] |
| Domperidone | Chronic dyspepsia | Symptom relief vs. Metoclopramide | Superior in some studies | [5] |
Therapeutic Ratio: A Comparative Look at Safety Profiles
Extrapyramidal Symptoms (EPS)
A significant concern with centrally acting D2 antagonists is the risk of extrapyramidal side effects.
| Drug | Study Type | Incidence of Extrapyramidal Symptoms | Reference |
| Clebopride | Spanish Drug Surveillance System | 72.4% of suspected adverse reactions | [8] |
| Metoclopramide | Spanish Drug Surveillance System | 48.0% of suspected adverse reactions | [8] |
| Clebopride | Cisplatin-induced emesis trial (0.5-1 mg/kg) | 0% | [6] |
| Metoclopramide | Cisplatin-induced emesis trial (10 mg/kg) | 17% | [6] |
| Domperidone | General Use | Rare due to limited CNS penetration | [5] |
Cardiac Effects
Cardiac safety, particularly the risk of QT interval prolongation, is a key consideration for some prokinetics.
| Drug | Adverse Effect | Key Findings | Reference |
| Domperidone | QT Prolongation and Arrhythmias | Increased risk at doses >30 mg/day and in patients >60 years old. | [1][9] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay is fundamental to determining the binding affinity (Ki) of a drug to its receptor.
-
Objective: To measure the affinity of clebopride, metoclopramide, and domperidone for the dopamine D2 receptor.
-
Methodology:
-
Membrane Preparation: Homogenates of tissues rich in D2 receptors (e.g., bovine or canine brain striatum) are prepared.[10][11]
-
Incubation: The membranes are incubated with a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled competitor drug (clebopride, metoclopramide, or domperidone).[12]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13][14]
-
Clinical Trial Protocol: Cisplatin-Induced Emesis
This protocol outlines a study designed to compare the antiemetic efficacy and safety of clebopride and metoclopramide.
-
Objective: To compare the efficacy and tolerability of intravenous clebopride and metoclopramide in preventing cisplatin-induced vomiting.[6]
-
Study Design: A randomized, crossover pilot study.[6]
-
Participants: 41 patients receiving high-dose cisplatin (B142131) chemotherapy.[6]
-
Intervention:
-
Outcome Measures:
-
Efficacy: The number of emetic episodes.
-
Safety: Incidence of adverse events, including sedation, diarrhea, and extrapyramidal reactions.[6]
-
Spanish Pharmacovigilance System: Causality Assessment of Adverse Drug Reactions
The Spanish Pharmacovigilance System utilizes an algorithm to assess the causal relationship between a drug and a suspected adverse reaction.[15][16][17]
-
Methodology: The algorithm consists of seven criteria that are scored to determine the probability of a causal link:
-
Temporal Sequence: The timing of the drug administration and the onset of the reaction.
-
Previous Knowledge: Whether the adverse reaction is a known effect of the drug.
-
Effect of Withdrawal: Whether the reaction subsides after stopping the drug.
-
Effect of Re-exposure: Whether the reaction reappears upon re-administration of the drug.
-
Alternative Causes: The presence of other factors that could have caused the reaction.
-
Contributing Factors: The presence of any underlying conditions that could predispose the patient to the reaction.
-
Complementary Tests: The results of any relevant laboratory or diagnostic tests.
-
-
Scoring and Classification: The scores from each criterion are summed to classify the causality as "Definite," "Probable," "Possible," "Conditional," or "Unrelated."[15]
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Clebopride and metoclopramide are antagonists at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Domperidone is also a D2 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. Domperidone. A review of its pharmacological activity, pharmacokinetics and therapeutic efficacy in the symptomatic treatment of chronic dyspepsia and as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Extrapyramidal toxicity caused by metoclopramide and clebopride: study of voluntary notifications of adverse effects to the Spanish Drug Surveillance System] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of high-dose metoclopramide in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. A simple method for the determination of affinity and binding site concentration in receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. [Causality assessment in reports on adverse drug reactions. Algorithm of Spanish pharmacovigilance system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Clebopride and Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of clebopride (B1669163) and three other widely used prokinetic agents: metoclopramide (B1676508), domperidone (B1670879), and itopride (B38515). The information presented herein is intended to support research and development efforts in the field of gastrointestinal motility disorders by offering a clear, data-driven overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Comparative Pharmacokinetic Parameters
The robustness and reproducibility of pharmacokinetic data are critical for predicting a drug's efficacy and safety profile. The following table summarizes key pharmacokinetic parameters for clebopride, metoclopramide, domperidone, and itopride in healthy human adults, providing a basis for objective comparison.
| Parameter | Clebopride | Metoclopramide | Domperidone | Itopride |
| Peak Plasma Concentration (Cmax) | 1.02 nM (after 1 mg oral dose) | 34.51 ± 4.91 ng/mL (after 20 mg oral dose) | 18.8 ng/mL (after 20 mg oral tablet) | 303.72 ng/mL (after 50 mg oral dose) |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated in human studies | 1.56 ± 0.18 hours | 0.9 hours (tablet) | 0.75 hours |
| Area Under the Curve (AUC) | Not available in comprehensive human studies | 273.88 ± 114.49 ng.h/mL (AUC0-t) | Not explicitly stated for tablet in cited text | 873.04 ng·h/mL (AUC0→∞) |
| Elimination Half-life (t½) | Longer than metoclopramide in preclinical studies | 5.6 hours | 7-9 hours | 2.95 hours |
| Oral Bioavailability | Low in preclinical studies due to extensive first-pass metabolism | Highly variable (32% to 100%) | Low (13% to 17%) | ~60% (due to first-pass metabolism) |
| Metabolism | Extensively metabolized via N-debenzylation and amide hydrolysis | Variable first-pass metabolism; N-4 sulphate conjugation is a key pathway in humans | Extensive first-pass metabolism in the gut wall and liver | Metabolized by flavin-containing monooxygenase 3 (FMO3) |
| Excretion | Less than 1% excreted as unchanged drug in urine | Approximately 30% of an oral dose is excreted unchanged in the urine | Primarily via feces | Primarily via urine |
Experimental Protocols: A Methodological Overview
The reproducibility of pharmacokinetic data is intrinsically linked to the standardization of experimental protocols. Below are detailed methodologies for typical oral pharmacokinetic studies conducted in healthy volunteers for the discussed prokinetic agents.
Study Design for Oral Bioavailability Assessment
A common approach for assessing the pharmacokinetics of orally administered drugs is the single-dose, randomized, open-label, crossover study design.
-
Participants: Healthy adult volunteers, typically non-smokers, who have provided informed consent. A screening process including medical history, physical examination, and laboratory tests ensures the health of the participants.
-
Drug Administration: A single oral dose of the drug (e.g., clebopride, metoclopramide, domperidone, or itopride) is administered after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Washout Period: In a crossover design, a washout period of at least one week is maintained between drug administrations to ensure complete elimination of the previous drug.
-
Sample Processing and Analysis: Plasma or serum is separated from the blood samples by centrifugation and stored frozen until analysis. Drug concentrations are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Caption: A typical experimental workflow for a two-period crossover oral pharmacokinetic study.
Signaling Pathways and Mechanism of Action
The prokinetic effects of these agents are primarily mediated through their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the gastrointestinal tract.
Caption: Simplified signaling pathways for the prokinetic action of the compared drugs.
Conclusion
The pharmacokinetic profiles of clebopride, metoclopramide, domperidone, and itopride exhibit notable differences that influence their clinical application. Clebopride's high potency, suggested by its low effective dose, is accompanied by extensive metabolism, a characteristic it shares to varying degrees with the other agents. The significant variability in the oral bioavailability of metoclopramide and the low bioavailability of domperidone are important considerations in clinical practice. Itopride demonstrates a relatively predictable pharmacokinetic profile. The choice of a prokinetic agent in a research or clinical setting should be guided by a thorough understanding of these pharmacokinetic properties to ensure optimal and reproducible outcomes. Further head-to-head comparative studies in human subjects are warranted to provide a more definitive understanding of the relative pharmacokinetics of these important gastrointestinal motility modulators.
Safety Operating Guide
Safe Disposal of Clebopride Maleate: A Guide for Laboratory Professionals
The proper disposal of Clebopride maleate (B1232345), a gastroprokinetic agent, is a critical component of laboratory safety and environmental responsibility. Mismanagement of this pharmaceutical compound can lead to regulatory violations, environmental contamination, and potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of Clebopride maleate, ensuring compliance with U.S. federal regulations and promoting a culture of safety among researchers, scientists, and drug development professionals.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste like Clebopride maleate is governed by several regulatory bodies. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, and individual states may have more stringent requirements.[2] It is imperative that all laboratory personnel adhere to all applicable national and local regulations.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[3]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Double gloving is recommended, especially when there is a risk of contamination. Gloves should be changed frequently or immediately if damaged or contaminated.[3] |
| Body Protection | Protective gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] |
| Eye & Face Protection | Safety glasses with side shields or goggles; face shield | Safety goggles are recommended to protect against splashes. For comprehensive protection against splashes to the face and eyes, a face shield should be used in conjunction with goggles.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator is necessary if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a potential for aerosol generation, particularly when handling the powder form to prevent dust formation.[3] |
Disposal Protocol for Clebopride Maleate
Clebopride maleate waste is classified as hazardous and requires specific disposal methods to ensure complete destruction and prevent environmental contamination.[1][3] The primary and recommended method of disposal is incineration.[1][4]
Step 1: Consultation of Safety Data Sheet (SDS) Before handling Clebopride maleate for disposal, thoroughly review its Safety Data Sheet (SDS). The SDS contains vital information on hazards, handling precautions, and specific disposal recommendations.[1]
Step 2: Waste Segregation Clebopride maleate waste must be kept separate from other laboratory waste streams.[3] Do not mix it with non-hazardous trash or other chemical waste unless instructed to do so by a licensed waste disposal service.[1]
Step 3: Proper Containment and Labeling Place Clebopride maleate waste in its original container or a clearly labeled, sealed, and appropriate container to prevent leakage.[1][3] The container must be clearly marked as "Hazardous Waste" and should indicate the contents.[3] For different types of pharmaceutical waste, color-coded containers are often used:
-
Black containers: For RCRA hazardous pharmaceutical waste.
-
Blue or white containers: For non-RCRA pharmaceutical waste.
Step 4: Management of Different Waste Forms
| Waste Form | Disposal Method | Procedure |
| Pure Clebopride / Unused Product | Licensed Chemical Incineration | The recommended method is through a licensed chemical destruction plant or by controlled incineration. This often involves dissolving or mixing the material with a combustible solvent. The incineration should be performed in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[1] |
| Contaminated Labware (glass, plastic) | Licensed Chemical Incineration | Collect in a designated and clearly labeled hazardous waste container.[1] |
| Contaminated Personal Protective Equipment (PPE) | Licensed Chemical Incineration | Place all contaminated PPE, such as gloves and gowns, into a designated and labeled hazardous waste container.[1] |
| Empty Clebopride Containers | As Hazardous Waste or Triple-Rinsed | Handle the uncleaned container as you would the product itself.[1] Alternatively, containers can be triple-rinsed, with the rinsate collected and treated as hazardous waste. After triple-rinsing, the container may be disposed of as regular waste or recycled if appropriate.[1] |
Step 5: Engagement of a Licensed Waste Disposal Service Laboratory facilities must contract with a licensed hazardous waste disposal company.[1] These specialized companies are equipped to handle the transportation and final disposal of Clebopride maleate in compliance with all regulations.[1]
Prohibited Disposal Methods
-
Do Not Discharge to Sewer Systems: Clebopride maleate should never be disposed of down the drain or into any sewer system.[1][5] The EPA's Subpart P rule explicitly prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[4]
-
Do Not Dispose of in Regular Trash: Unless it is an empty, triple-rinsed container, Clebopride maleate and any contaminated materials should not be placed in the household or regular laboratory trash.[3][6]
-
Do Not Contaminate Water or Soil: Prevent Clebopride maleate from contaminating water sources, foodstuffs, animal feed, or soil.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Clebopride maleate.
Caption: Logical workflow for the safe disposal of Clebopride maleate.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Clebopride (Maleate)
For immediate implementation, this guide provides essential safety protocols and logistical plans for the handling and disposal of Clebopride (Maleate). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
Clebopride (Maleate) is a substituted benzamide (B126) compound and a dopamine (B1211576) receptor antagonist.[1] As with any active pharmaceutical ingredient, meticulous handling is necessary to prevent exposure and ensure a safe laboratory environment. This document outlines the required personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier against exposure. The following table summarizes the required equipment when handling Clebopride (Maleate).
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Double gloving is recommended, particularly when there is a risk of contamination. Gloves should be changed frequently (at least every 30-60 minutes) or immediately if damaged or contaminated.[2][3] Powder-free gloves are recommended to avoid work area contamination.[3] |
| Body Protection | Protective gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2] Gowns must be changed immediately after a spill or every two to three hours during continuous handling.[2] |
| Eye & Face Protection | Safety glasses with side shields or goggles | To protect against splashes, safety goggles are recommended.[2] For a full range of protection against splashes to the face and eyes, a face shield should be used in conjunction with goggles.[2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a potential for aerosol generation, especially when handling the powder form.[2][4] |
Occupational Exposure Limits:
| Compound | Occupational Exposure Limit (OEL) |
| Clebopride (Maleate) | Not Established |
Note: One safety data sheet indicates that this product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[4]
Procedural Guidance: From Receipt to Disposal
Following a structured workflow is paramount to minimizing risk. The diagram below illustrates the key stages for handling Clebopride (Maleate).
Caption: Workflow for Safe Handling of Clebopride (Maleate).
Step-by-Step Experimental Protocols
Handling:
-
Ventilation: Always handle Clebopride (Maleate) in a well-ventilated area, preferably within a designated fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Before handling, ensure all PPE outlined in the table above is correctly worn.[4]
-
Avoid Dust Formation: When working with the powdered form, take care to avoid the formation of dust and aerosols.[2][4] Use a ventilated balance safety enclosure for weighing.[2]
-
Hygiene: Follow standard laboratory hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
-
Storage: Store Clebopride (Maleate) in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
Spill Response: In the event of a spill, a structured and immediate response is critical.[2]
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE, including respiratory protection.[5] Contain the source of the spill if it is safe to do so.[5]
-
Clean-up: For solid spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[4] For liquid spills, collect with an absorbent material.[5] Avoid generating dust.[4]
-
Decontamination: Clean the spill area thoroughly.[5] All equipment and surfaces that came into contact with Clebopride (Maleate) should be decontaminated.[2]
-
Waste: All contaminated materials from the spill cleanup must be treated as hazardous waste.[2]
Disposal Plan: All Clebopride (Maleate) waste is considered hazardous and must be disposed of accordingly.[2]
-
Segregation: Do not mix Clebopride (Maleate) waste with other waste streams. Keep it in its original container or a clearly labeled, sealed container.[6]
-
Waste Types:
-
Unused Product & Contaminated Labware: Collect in a designated, labeled hazardous waste container for licensed chemical incineration.[6]
-
Contaminated PPE: Gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste container.[6]
-
Empty Containers: Handle empty containers as you would the product itself. They can be triple-rinsed, with the rinsate collected and treated as hazardous waste.[6]
-
-
Disposal Method: The primary recommended method for disposal is incineration by a licensed chemical destruction plant.[6] This often involves dissolving or mixing the material with a combustible solvent and using an incinerator equipped with an afterburner and scrubber.[6]
-
Professional Service: Engage a licensed hazardous waste disposal company to handle the transportation and final disposal of Clebopride (Maleate).[6]
-
Prohibitions: Do not discharge Clebopride (Maleate) into sewer systems or allow it to contaminate water or soil.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
